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Core Science & Biosynthesis

Foundational

The Strategic Utility of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (CAS: 1040278-91-8) Executive Summary & Chemical Logic In modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (CAS: 1040278-91-8)

Executive Summary & Chemical Logic

In modern drug discovery, the architectural rigidification of flexible pharmacophores is a primary strategy for improving target affinity and metabolic stability. (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (CAS 1040278-91-8) serves as a highly privileged, multifunctional building block designed specifically for this purpose.

The structural logic of this compound is defined by three orthogonal functional handles:

  • The C4-Bromine: A highly reactive electrophilic handle primed for palladium-catalyzed cross-coupling.

  • The C3-Hydroxymethyl Group: A versatile moiety that can act as a hydrogen bond donor/acceptor, or be oxidized/alkylated to extend the scaffold.

  • The C5-Methyl Group: A small lipophilic vector that provides a steric shield, influencing the torsion angle of any substituent installed at C4, which is critical for fitting into tight hydrophobic binding pockets (e.g., kinase hinge regions).

Quantitative Physicochemical Profile

To facilitate computational modeling and lead optimization, the foundational properties of the core scaffold are summarized below[1]:

PropertyValue
Chemical Name (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol
CAS Number 1040278-91-8
Molecular Formula C5H6BrNO2
Molecular Weight 192.01 g/mol
SMILES String Cc1onc(CO)c1Br
LogP (Predicted) ~0.8 - 1.2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Topological Polar Surface Area (TPSA) 46.3 Ų

Bioisosteric Causality: Why the Isoxazole Core?

The selection of an isoxazole scaffold over traditional phenyl or aliphatic rings is rarely arbitrary. Isoxazoles are widely recognized as premier bioisosteres for amides, esters, and carboxylic acids[2].

The Causality of the Scaffold: Amide bonds are highly susceptible to enzymatic hydrolysis by amidases and proteases in vivo. By employing a scaffold-hopping approach to replace an amide with an isoxazole ring, medicinal chemists can maintain the required hydrogen-bonding network (via the nitrogen and oxygen heteroatoms) while drastically improving the metabolic half-life of the molecule. Furthermore, the isoxazole ring possesses a unique dipole moment that can improve aqueous solubility compared to purely carbocyclic analogs[2].

G A Metabolically Labile Motif (e.g., Amide, Ester) B Bioisosteric Replacement (Isoxazole Scaffold) A->B Scaffold Hopping C Improved Metabolic Stability B->C D Enhanced Membrane Permeability B->D E Maintained Target Affinity (H-bonding) B->E

Fig 1: Logical framework of isoxazole-mediated bioisosteric replacement.

Mechanistic Derivatization Pathways

The synthetic utility of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol lies in its orthogonal reactivity. The C4 position of the isoxazole ring is the most electron-rich, making it the natural site for electrophilic halogenation during the synthesis of the core building block[3]. Once the bromine is installed, the polarity is reversed, creating an ideal substrate for transition-metal-catalyzed cross-coupling.

Simultaneously, the C3-hydroxymethyl group can be independently manipulated without interfering with the C4-bromine, allowing for divergent synthesis of complex libraries.

G A (4-Bromo-5-methyl- 1,2-oxazol-3-yl)methanol B Suzuki-Miyaura Coupling A->B Pd cat., Ar-B(OH)2 C Oxidation (Dess-Martin) A->C DMP, DCM D Etherification (Williamson) A->D NaH, R-X E 4-Aryl/Heteroaryl Derivatives B->E F Isoxazole-3- carbaldehyde C->F G 3-(Alkoxymethyl) Derivatives D->G

Fig 2: Mechanistic derivatization pathways for CAS 1040278-91-8.

Self-Validating Experimental Protocol: C4 Suzuki-Miyaura Cross-Coupling

To functionalize the C4 position while preserving the C3-hydroxymethyl group, a highly controlled Suzuki-Miyaura cross-coupling is utilized[4].

Causality of Design: The C4-bromo position is sterically hindered by the adjacent C3 and C5 substituents. To overcome this steric bulk and prevent competitive protodehalogenation, a palladium catalyst with a bidentate ligand, such as Pd(dppf)Cl₂, is selected. The specific bite angle of the dppf ligand accelerates the reductive elimination step, ensuring high turnover rates.

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing

  • Charge a Schlenk flask with (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Causality: K₂CO₃ is chosen over stronger bases (e.g., KOtBu) to prevent base-catalyzed ring-opening of the isoxazole or unwanted deprotonation of the primary alcohol.

  • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the mixture by sparging with N₂ for 15 minutes.

  • Causality: Water is essential to solubilize the base and form the reactive boronate complex. Degassing prevents the oxidative homocoupling of the boronic acid and protects the active Pd(0) species.

Step 2: Catalyst Addition & Reaction Execution

  • Add Pd(dppf)Cl₂ (0.05 eq) under a positive N₂ stream. Seal the flask and heat to 80°C for 4–6 hours.

  • Causality: Heating to 80°C provides the optimal thermodynamic energy for oxidative addition into the C(sp²)-Br bond without inducing thermal decomposition of the heterocycle.

Step 3: In-Process Control (IPC) & Self-Validation

  • At t = 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Metrics: The reaction is deemed successful and complete when the starting material peak (m/z 192/194 [M+H]⁺, exhibiting a classic 1:1 isotopic pattern for bromine) is <5% by UV integration, and the product mass [M+H]⁺ is the dominant peak. If starting material persists, the system validates the need for a spike of an additional 0.02 eq of Pd catalyst and 0.2 eq of boronic acid.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature, dilute with EtOAc, and wash with brine to remove the aqueous base and inorganic salts.

  • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Analytical Validation Standards

To ensure the structural integrity of the synthesized derivatives, rigorous analytical validation is required.

  • ¹H NMR (400 MHz, CDCl₃): The successful functionalization of the C4 position is most easily tracked by the chemical shifts of the adjacent groups. In the starting material, the C5-methyl singlet typically appears around δ 2.4 ppm, and the C3-hydroxymethyl protons around δ 4.6 ppm. Upon successful cross-coupling, these peaks will undergo a distinct shift due to the new anisotropic shielding environment provided by the newly installed C4-aryl or heteroaryl group.

  • HPLC Purity: A standard reverse-phase gradient (e.g., 5% to 95% MeCN in H₂O with 0.1% Formic Acid over 10 minutes) should yield a single sharp peak with >95% Area Under Curve (AUC) at 254 nm, confirming the absence of des-bromo impurities.

References

  • (4-bromo-5-methyl-1,2-oxazol-3-yl)methanol | 1040278-91-8, Molport,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHpg7ccVsUZwsDj8kcKe0epwO4r3tKt3u1C18Gx--QvEogpXAPvzCOTiK6jswaYUXs3jUu4hrpYzeiIc4jm1OnfV5fgsEM2SPFeG-_b-i-1sJ6G50QZdYNetOOXJwq0Uz2qJa_it4h56mX4V3BZx09XoipYA==]
  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives, ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsY5rwq_ul3-T_it0-qfrORVGUt4wZEpFHaaKQFsYDqgFxIBQJEwnTYEXitTnPa8ln4-zV6DgB96h7QflYCPSffJ_klUWrE6Gc657q4RxdKBOWyFx8Bous4PARQUogweqDeFSiLAhXfPw363kbjUldlKOVo0ga-j4RiH9U0vi96REtdmv5yZvBY5rbA8tXrp8vBKuwCE48p5BiQeZm397HWgCD1upaj7R5WPU=]
  • Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor, National Institutes of Health (NIH),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1dbWNK76n-UCtWb0HtJMbRXy81RFO9bKMcW0nrwi1tOqwxN0rkkFFsiQ8-Y2XC8PNwk1R_9nKkmpIYGA9jy9ZZcUw6xnArkHOVQavRAODyKUy6oxxTaL4gIPBw8gs5E2K5T0iM9eNzSc-sw==]
  • R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond, ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFphtzGcp9wVFNp04OxX1p_IRz2eIB7OcU9qrJB5_us9RRWCGPS1RnVer99mwEXJT49_-FxYpAMaLijrvwjoGyv4H8rjCeyGW9KbmqQ7pUC_eNsftRwaKoPaLKmK18jRL_LNCnfBv4smjwe]

Sources

Exploratory

Structure Elucidation of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol: A Comprehensive Analytical Guide

Executive Summary & Molecule Overview In modern drug discovery and synthetic organic chemistry, the 1,2-oxazole (isoxazole) heterocycle serves as a critical structural motif due to its unique electronic properties and me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecule Overview

In modern drug discovery and synthetic organic chemistry, the 1,2-oxazole (isoxazole) heterocycle serves as a critical structural motif due to its unique electronic properties and metabolic stability. This whitepaper details the definitive structure elucidation of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (CAS: 1040278-91-8)[1].

As a Senior Application Scientist, I approach structure elucidation not as a mere collection of spectra, but as a self-validating system of orthogonal data points. With a molecular formula of C₅H₆BrNO₂ and a molecular weight of 192.01 g/mol [2], confirming the exact regiochemistry of this trisubstituted isoxazole requires a strategic integration of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Structural Deconstruction & Causality of Analytical Choices

The architecture of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol presents specific analytical challenges and opportunities. The 1,2-oxazole ring possesses intrinsic electronic dissymmetry caused by the adjacent nitrogen and oxygen heteroatoms, which strongly influences both chemical shifts and gas-phase fragmentation pathways.

  • NMR Causality (The Heavy Atom Effect): The C4 position is substituted with a bromine atom. In ¹³C NMR, halogens (particularly bromine and iodine) induce a strong "heavy atom effect," which shields the attached carbon nucleus and shifts it significantly upfield compared to standard aromatic or heteroaromatic carbons[3]. Observing the C4 resonance at approximately 93 ppm is a critical diagnostic feature that confirms the regiocenter of halogenation.

  • MS Causality (Isotopic Signatures & Ring Cleavage): The presence of a single bromine atom provides a highly reliable 1:1 isotopic cluster at the [M+H]⁺ and [M+H+2]⁺ peaks (⁷⁹Br and ⁸¹Br)[4]. Furthermore, collision-induced dissociation (CID) of the isoxazole ring is highly predictable; it typically initiates via the cleavage of the weak N-O bond, leading to characteristic rearrangements, ring-opening events, and the expulsion of neutral fragments like CO or H₂O[5][6].

  • Orthogonal Validation: By linking the precise mass defect and isotopic ratio (MS) with spatial connectivity (2D NMR) and functional group verification (IR), we eliminate the possibility of structural isomers (e.g., 5-bromo-4-methylisoxazole derivatives).

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to during the elucidation workflow.

Protocol 1: High-Resolution NMR Acquisition (1D & 2D)
  • Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe specifically for ¹H and ¹³C frequencies. Perform automated gradient shimming (Z1-Z5) to achieve a line width of <0.5 Hz for the TMS signal.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 10 seconds to ensure quantitative integration of the methyl and hydroxymethyl protons.

  • ¹³C NMR Acquisition: Acquire a ¹H-decoupled ¹³C spectrum using 512–1024 scans. Set the spectral width to 250 ppm to capture the highly deshielded C5 carbon and the shielded C4-Br carbon.

  • 2D Correlation (HSQC & HMBC): Acquire phase-sensitive HSQC to assign the -CH₃ and -CH₂OH protons to their respective carbons. Crucially, acquire an HMBC spectrum (optimized for long-range coupling, J = 8 Hz) to establish connectivity across the quaternary carbons (C3, C4, C5) of the isoxazole ring.

Protocol 2: LC-HRMS/MS (CID) Analysis
  • Chromatographic Separation: Inject 1 µL of a 1 µg/mL sample solution (in H₂O/MeCN) onto a C18 UPLC column. Utilize a rapid 5-minute gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) to ensure sharp peak elution.

  • ESI Source Optimization: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • CID Fragmentation: Isolate the precursor ions at m/z 191.96 and 193.96 in the quadrupole. Apply a normalized collision energy (NCE) sweep of 20–40 eV using argon as the collision gas to induce N-O bond cleavage and generate the MS/MS spectra[5].

Quantitative Data Presentation

The following tables summarize the expected analytical data, forming the definitive fingerprint of the molecule.

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400/100 MHz)
Position¹H Shift (ppm), Mult, Int¹³C Shift (ppm)Key HMBC Correlations (H to C)
3 (-C=) -~160.5-
4 (-C-Br) -~93.0-CH₃, -CH₂OH
5 (-C=) -~168.0-CH₃
-CH₂OH 4.65, s, 2H~55.0C3, C4
-CH₃ 2.40, s, 3H~11.5C4, C5
-OH 2.50, br s, 1H--CH₂OH
Table 2: HRMS and CID Fragmentation Data (ESI+)
Ion TypeFormulaTheoretical m/zObserved m/zError (ppm)
[M+H]⁺ (⁷⁹Br) C₅H₇⁷⁹BrNO₂⁺191.9655191.96581.5
[M+H]⁺ (⁸¹Br) C₅H₇⁸¹BrNO₂⁺193.9634193.96371.5
Fragment 1 C₅H₅⁷⁹BrNO⁺173.9549173.95511.1
Fragment 2 C₄H₅⁷⁹BrN⁺145.9600145.96032.0
Table 3: FT-IR Spectroscopy Key Absorptions
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3350 Broad, StrongO-H stretch (primary hydroxyl group)
2920 WeakC-H stretch (aliphatic methyl/methylene)
1610 MediumC=N stretch (isoxazole ring)
1450 MediumC=C stretch (isoxazole ring)
1040 StrongC-O stretch (primary alcohol)
650 StrongC-Br stretch (heavy halogen bond)

Mechanistic Fragmentation & Logical Workflow Diagram

The structure elucidation relies on a convergent workflow where independent analytical streams merge to confirm the final topology of the molecule.

Workflow Start Sample: (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS HRMS & CID Isotope & Fragmentation Start->MS IR FT-IR Spectroscopy Functional Groups Start->IR NMR_Data C4-Br Shift (~93 ppm) CH2OH & CH3 Singlets NMR->NMR_Data MS_Data m/z 191.96 / 193.96 (1:1) Isoxazole Ring Cleavage MS->MS_Data IR_Data O-H Stretch (~3300 cm⁻¹) C=N Stretch (~1600 cm⁻¹) IR->IR_Data Integration Orthogonal Data Integration NMR_Data->Integration MS_Data->Integration IR_Data->Integration Final Confirmed Structure: C5H6BrNO2 Integration->Final

Logical workflow for the structure elucidation of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol.

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Foundational

Technical Whitepaper: Synthesis and Application of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol in Medicinal Chemistry

Introduction and Molecular Identity (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (CAS: 1040278-91-8), commonly referred to as (4-bromo-5-methylisoxazol-3-yl)methanol, is a highly versatile bifunctional building block utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Molecular Identity

(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (CAS: 1040278-91-8), commonly referred to as (4-bromo-5-methylisoxazol-3-yl)methanol, is a highly versatile bifunctional building block utilized extensively in drug discovery and agrochemical development. The isoxazole heterocycle is a privileged scaffold known for its bioisosteric relationship to esters and amides, offering improved metabolic stability and unique hydrogen-bonding profiles.

This specific molecule provides two orthogonal synthetic handles: a C-4 bromine atom primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) and a C-3 hydroxymethyl group that can be oxidized, alkylated, or converted into a leaving group.

Physicochemical Properties Summary

The quantitative data and structural identifiers for this compound are summarized in Table 1 1.

PropertyValue
IUPAC Name (4-bromo-5-methyl-1,2-oxazol-3-yl)methanol
CAS Registry Number 1040278-91-8
Molecular Formula C₅H₆BrNO₂
Molecular Weight 192.01 g/mol
SMILES Cc1onc(CO)c1Br
Monoisotopic Mass 190.95819 Da
Reactivity Profile Electrophilic at C-4 (cross-coupling); Nucleophilic/Oxidizable at C-3

Mechanistic Rationale and Retrosynthetic Analysis

The synthesis of 3,4,5-trisubstituted isoxazoles requires precise regiocontrol. The most robust and scalable approach to (4-bromo-5-methyl-1,2-oxazol-3-yl)methanol relies on the construction of the 3,5-disubstituted isoxazole core, followed by late-stage regioselective electrophilic aromatic substitution (EAS) at the C-4 position 2.

Causality in Regioselective Bromination

In the isoxazole ring, the nitrogen and oxygen atoms exert strong electron-withdrawing inductive effects. However, the oxygen atom also donates electron density into the ring via resonance. Consequently, the C-4 position—being the only carbon not directly bonded to a heteroatom—is the least electron-deficient site on the ring. The presence of the C-5 methyl group further activates the C-4 position via hyperconjugation.

When treated with a mild source of electrophilic bromine, such as N-bromosuccinimide (NBS), the reaction proceeds exclusively at C-4. NBS is preferred over molecular bromine (Br₂) because Br₂ is highly exothermic and can lead to unwanted oxidation of the C-3 primary alcohol or destructive ring-opening side reactions 3.

G A Dimethyl Oxalate + Acetone B Methyl Acetylacetonate (Intermediate) A->B NaOMe, MeOH C Hydroxylamine Condensation B->C D Methyl 5-methylisoxazole -3-carboxylate C->D Cyclization E Reduction (NaBH4) D->E F (5-methylisoxazol-3-yl) methanol E->F Ester to Alcohol G Regioselective Bromination (NBS) F->G H (4-bromo-5-methyl-1,2- oxazol-3-yl)methanol G->H Electrophilic Sub. at C-4

Synthesis workflow of (4-bromo-5-methyl-1,2-oxazol-3-yl)methanol from basic precursors.

Step-by-Step Experimental Protocols

The following self-validating protocols detail the reduction of the isoxazole ester to the alcohol, followed by the critical C-4 bromination step. These procedures are designed to maximize yield while preventing the over-oxidation of the hydroxymethyl group 4.

Protocol A: Synthesis of (5-methylisoxazol-3-yl)methanol

Objective: Reduce methyl 5-methylisoxazole-3-carboxylate to the corresponding primary alcohol without cleaving the sensitive N-O bond.

  • Setup: In an oven-dried, argon-purged 500 mL round-bottom flask, dissolve methyl 5-methylisoxazole-3-carboxylate (10.0 g, 70.8 mmol) in anhydrous THF (150 mL) and absolute methanol (15 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Reduction: Add sodium borohydride (NaBH₄) (5.36 g, 141.6 mmol, 2.0 eq) portion-wise over 30 minutes. Causality: The mixed THF/MeOH solvent system accelerates the reduction of the ester by forming reactive alkoxyborohydride species, allowing the reaction to proceed at low temperatures, thereby protecting the isoxazole ring from reductive cleavage.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1, UV active).

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl (50 mL) dropwise at 0 °C to destroy excess hydride. Extract the aqueous layer with EtOAc (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude (5-methylisoxazol-3-yl)methanol is typically pure enough (>95%) for the next step.

Protocol B: Regioselective C-4 Bromination

Objective: Install the bromine atom at the C-4 position using NBS.

  • Setup: Dissolve the crude (5-methylisoxazol-3-yl)methanol (approx. 7.5 g, 66.3 mmol) in anhydrous N,N-dimethylformamide (DMF) (75 mL) in a 250 mL round-bottom flask. Shield the flask from direct light using aluminum foil.

  • Reagent Addition: Cool the solution to 0 °C. Add freshly recrystallized N-bromosuccinimide (NBS) (12.4 g, 69.6 mmol, 1.05 eq) portion-wise over 15 minutes. Causality: Using a slight excess of NBS ensures complete conversion, while the slow addition at 0 °C prevents thermal spikes that could lead to the bromination of the C-5 methyl group (radical pathway) or oxidation of the alcohol.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 16 hours.

  • Workup: Pour the reaction mixture into ice-cold water (300 mL) to precipitate the succinimide byproduct. Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 × 150 mL).

  • Washing: Wash the combined organic layers with 5% aqueous sodium thiosulfate (Na₂S₂O₃) (100 mL) to quench any residual electrophilic bromine, followed by water (3 × 100 mL) to remove DMF, and finally brine (100 mL).

  • Isolation: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient 10-40% EtOAc in Hexanes) to afford (4-bromo-5-methyl-1,2-oxazol-3-yl)methanol as a white to off-white solid.

Downstream Applications in Drug Development

The true value of (4-bromo-5-methyl-1,2-oxazol-3-yl)methanol lies in its bifunctionality. It serves as a central hub for generating diverse chemical libraries, particularly in the development of kinase inhibitors, anti-inflammatory agents, and epigenetic modulators (e.g., bromodomain inhibitors) 5.

  • C-4 Functionalization (Suzuki-Miyaura Coupling): The C-4 bromide is an excellent substrate for palladium-catalyzed cross-coupling with aryl or heteroaryl boronic acids. Because the isoxazole ring is electron-deficient, electron-rich phosphine ligands (e.g., XPhos, dppf) are often required to facilitate the oxidative addition of palladium into the C-Br bond.

  • C-3 Functionalization: The primary alcohol can be oxidized to an aldehyde using Dess-Martin periodinane (DMP) or MnO₂, providing a vector for reductive aminations. Alternatively, it can be converted into a chloromethyl or bromomethyl derivative using SOCl₂ or PBr₃, allowing for subsequent nucleophilic displacement by amines or thiols.

G Core (4-bromo-5-methyl-1,2-oxazol-3-yl)methanol Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed) Core->Suzuki Reacts at C-4 Bromine Oxidation Oxidation (MnO2 or DMP) Core->Oxidation Reacts at C-3 Hydroxymethyl Halogenation Halogenation (SOCl2 or PBr3) Core->Halogenation Reacts at C-3 Hydroxymethyl Prod1 4-Aryl-5-methylisoxazole Derivatives Suzuki->Prod1 Prod2 Isoxazole-3-carbaldehyde or Carboxylic Acid Oxidation->Prod2 Prod3 Alkylating Agents (e.g., 3-chloromethyl) Halogenation->Prod3

Downstream functionalization pathways of the bifunctional isoxazole core.

References

  • Molport . "(4-bromo-5-methyl-1,2-oxazol-3-yl)methanol Compound Summary". Molport Chemical Database. Available at:[Link]

  • Haas, D., Mosrin, M., & Knochel, P. "Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination". Organic Letters / ACS Publications. Available at: [Link]

  • Organic Syntheses . "5-(Thiophen-2-yl)oxazole and 4-Bromo-5-(thiophen-2-yl)oxazole". Org. Synth. 2014, 91, 248. Available at:[Link]

  • Google Patents. "Benzimidazole derivatives as bromodomain inhibitors (WO2014182929A1)". WIPO.

Sources

Exploratory

Harnessing the Reactivity of the Bromomethyl Group in Isoxazoles: A Technical Guide for Drug Discovery

Executive Summary Isoxazoles are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for amides and esters. The functionalization of these heterocycles via bromomethyl intermediates—specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoxazoles are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for amides and esters. The functionalization of these heterocycles via bromomethyl intermediates—specifically 3-(bromomethyl) and 5-(bromomethyl)isoxazoles—serves as a critical cornerstone for synthesizing complex therapeutics. This whitepaper provides an in-depth analysis of the mechanistic drivers, regiochemical nuances, and validated experimental protocols for leveraging the bimolecular nucleophilic substitution ( SN​2 ) reactivity of bromomethyl isoxazoles.

Mechanistic Grounding: The "Hetero-Benzylic" Effect

The reactivity of the bromomethyl group (-CH₂Br) attached to an isoxazole ring is dictated by the profound electron-withdrawing nature of the heterocycle. The isoxazole ring contains adjacent nitrogen and oxygen atoms, which exert a strong inductive pull (-I effect) on the attached substituents.

When a bromomethyl group is positioned at the 3- or 5-position, the carbon-bromine bond becomes highly polarized. The transition state of the SN​2 reaction is stabilized by the adjacent π -system of the isoxazole ring, analogous to the activation seen in benzylic halides. This significantly lowers the activation energy, making the methylene carbon highly susceptible to attack by various nucleophiles, including amines, alkoxides, thiols, and carbon nucleophiles. Furthermore, nucleophilic substitution is often preferred over competing elimination pathways due to the lack of abstractable β -protons and the high stability of the heteroaromatic system[1].

Reactivity A Isoxazole Heterocycle (Adjacent N and O atoms) B Strong Inductive Pull (-I Effect) on the -CH2Br Group A->B C Polarization of C-Br Bond (Benzylic-like Activation) B->C D Stabilization of SN2 Transition State C->D E Enhanced Susceptibility to Nucleophilic Attack D->E

Caption: Logical mechanism of enhanced SN2 reactivity in bromomethylisoxazoles.

Regiochemical Considerations: 3- vs. 4- vs. 5-Positions

The specific attachment point of the bromomethyl group on the isoxazole ring drastically alters its electrophilicity:

  • 3- and 5-(Bromomethyl)isoxazoles : These positions are directly adjacent to the highly electronegative heteroatoms (N and O, respectively). The inductive electron withdrawal is maximized here, leading to exceptionally fast SN​2 reaction rates. The 5-position is often slightly more reactive due to the direct proximity of the oxygen atom.

  • 4-(Bromomethyl)isoxazoles : The 4-position is relatively electron-rich compared to the 3- and 5-positions. While it still undergoes SN​2 reactions, the reaction kinetics are generally slower, and harsher conditions or more powerful nucleophiles are required to achieve comparable yields.

Standardized Experimental Protocol: Nucleophilic Substitution

To ensure reproducibility and high fidelity in drug development workflows, the following protocol outlines the substitution of 2 using a model nucleophile (e.g., a phenol or secondary amine)[2]. This protocol is designed as a self-validating system where each reagent choice is mechanistically justified to prevent side reactions.

Step-by-Step Methodology
  • Preparation : In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (1.0 equivalent) in anhydrous N,N -Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent. It solvates cations (like K⁺) effectively while leaving anions (the nucleophile) relatively unsolvated and highly reactive, thereby accelerating the SN​2 pathway.

  • Base Addition : Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 equivalents) to the solution.

    • Causality: K2​CO3​ acts as a mild, non-nucleophilic base to deprotonate the nucleophile (e.g., converting phenol to a highly nucleophilic phenoxide) without competing for the electrophile.

  • Electrophile Introduction : Add 3-(bromomethyl)-5-methylisoxazole (1.2 equivalents) dropwise or in small portions.

    • Causality: A slight stoichiometric excess of the electrophile ensures complete consumption of the often more valuable nucleophile building block.

  • Heating and Monitoring : Heat the reaction mixture to 80°C and stir for 12–24 hours. Monitor the reaction progression via TLC or LC-MS.

    • Causality: The elevated temperature provides the necessary kinetic energy to overcome the activation barrier, which is especially critical for sterically hindered nucleophiles[2].

  • Quenching and Workup : Cool the mixture to room temperature, pour it into ice-water, and extract with ethyl acetate (3x). Wash the combined organic layers extensively with brine (5x).

    • Causality: Repeated brine washes are a self-validating step required to completely partition and remove residual DMF from the organic layer, preventing co-elution during chromatography.

  • Purification : Dry the organic layer over anhydrous MgSO4​ , concentrate in vacuo, and purify the crude product via silica gel column chromatography using a heptane/ethyl acetate gradient[1].

Workflow A 1. Preparation Nucleophile + DMF B 2. Base Addition K2CO3 (2.0 eq) A->B C 3. Electrophile Bromomethylisoxazole B->C D 4. Reaction 80°C, 12-24h C->D E 5. Workup H2O Quench / EtOAc D->E F 6. Purification Column Chromatography E->F

Caption: Workflow for the nucleophilic substitution of bromomethylisoxazoles.

Quantitative Data: Reaction Scope and Yields

The versatility of the bromomethyl isoxazole building block is demonstrated across various nucleophilic classes. The table below summarizes typical reaction conditions and quantitative yields based on recent literature.

Nucleophile / Reaction TypeElectrophileReagents & ConditionsTypical Yield (%)Mechanistic Note
Phenol (Etherification)3-(Bromomethyl)isoxazole K2​CO3​ , DMF, 80°C or Microwave (120°C, 20 min)52 - 91%High yields due to excellent nucleophilicity of phenoxide; microwave irradiation accelerates kinetics[3].
Carboxylate (Esterification)5-(Bromomethyl)isoxazole NaHCO3​ , EtOAc, RT61 - 72%Mild base prevents degradation of the isoxazole ring during substitution[1].
Sodium Azide (Azidation)3-(Bromomethyl)-5-methylisoxazole NaN3​ , DMF, 25°C>90%Azide is a powerful, linear nucleophile ideal for rapid, room-temperature SN​2 displacement[2].

References

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety Source: Semantic Scholar URL: [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Foundational

Biological Potential of Substituted Isoxazole Methanols: A Technical Guide to Synthesis and Pharmacological Application

Executive Summary Substituted isoxazole methanols represent a highly privileged class of heterocyclic pharmacophores in modern drug discovery. Characterized by a five-membered aromatic ring containing adjacent nitrogen a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted isoxazole methanols represent a highly privileged class of heterocyclic pharmacophores in modern drug discovery. Characterized by a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, the isoxazole core provides unique electronic properties, while the methanol substitution introduces critical hydrogen-bonding capabilities. This structural combination has demonstrated profound biological potential, acting as a versatile scaffold for anticancer, antimicrobial, and anti-inflammatory agents. This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodologies, and biological target pathways of substituted isoxazole methanols, equipping researchers with actionable, self-validating protocols for drug development.

Structural Rationale & Pharmacophore Dynamics

The pharmacological versatility of the isoxazole ring stems from its unique physicochemical properties. The weak nitrogen-oxygen (N–O) bond within the aromatic system acts as a metabolic trigger; under specific reductive or basic conditions, it can undergo ring cleavage to form masked 1,3-dicarbonyls, enabling targeted prodrug strategies.

The addition of a methanol moiety—such as in (3-aryl-isoxazole-5-yl)methanols—significantly alters the pharmacophore dynamics:

  • Hydrogen Bonding: The hydroxyl group serves as both a hydrogen bond donor and acceptor, dramatically enhancing target protein affinity (e.g., within kinase ATP-binding pockets).

  • Metabolic Stability & Solubility: The polar methanol group improves aqueous solubility and modulates lipophilicity (LogP), optimizing the pharmacokinetic profile of the compound.

  • Bioisosterism: Isoxazole methanols frequently serve as bioisosteres for phenols or amides, mitigating rapid phase II metabolism (glucuronidation) while maintaining target engagement.

Synthesis Workflows & Mechanistic Causality

The most robust and regioselective method for synthesizing functionalized isoxazole methanols is the [3+2] 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne (such as propargyl alcohol) 1.

Historically, nitrile oxides were generated using harsh halogenating agents. However, modern green chemistry protocols utilize Ceric Ammonium Nitrate (CAN) as a mild, one-electron oxidant. CAN facilitates the in situ generation of nitrile oxides from aryl aldoximes at ambient temperatures. This choice of catalyst is causal to the high yield and purity of the reaction: it prevents the over-oxidation of the delicate propargyl alcohol dipolarophile, ensuring regioselective ring closure to the 5-substituted methanol derivative rather than a mixture of isomers 2.

SyntheticWorkflow A Aryl Aldehyde C Aryl Aldoxime A->C + B B Hydroxylamine Hydrochloride D Nitrile Oxide (In situ via CAN) C->D Oxidation F [3+2] Cycloaddition D->F E Propargyl Alcohol E->F G (3-Aryl-isoxazole-5-yl)methanol F->G Regioselective Ring Closure

Workflow of CAN-catalyzed [3+2] cycloaddition for isoxazole methanol synthesis.

Biological Target Pathways & Causality

Oncology: STAT3 and HDAC Inhibition

Isoxazole derivatives have demonstrated profound efficacy in targeting cancer cell lines by disrupting critical survival pathways. A primary mechanism of action is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation 1. By blocking the upstream receptor tyrosine kinases or directly binding to the SH2 domain of STAT3, isoxazole methanols prevent STAT3 dimerization and subsequent nuclear translocation, thereby inducing apoptosis in malignant cells. Furthermore, ester-functionalized isoxazoles act as potent Histone Deacetylase (HDAC) inhibitors, triggering epigenetic regulation and cell cycle arrest 2.

STAT3Pathway Ligand Cytokines (e.g., IL-6) Receptor Receptor Tyrosine Kinase Ligand->Receptor STAT3 STAT3 Monomer Receptor->STAT3 Activation pSTAT3 pSTAT3 (Phosphorylated) STAT3->pSTAT3 Phosphorylation Dimer pSTAT3 Dimerization pSTAT3->Dimer Nucleus Target Gene Transcription Dimer->Nucleus Cell Survival Inhibitor Isoxazole Methanol Inhibitor->Receptor Kinase Inhibition Inhibitor->pSTAT3 Blocks Activation

Mechanism of action for isoxazole derivatives inhibiting the STAT3 signaling pathway.

Antimicrobial & Anti-inflammatory Activity

Beyond oncology, substituted isoxazoles exhibit significant antimicrobial and antiparasitic properties. Specific derivatives have shown high efficacy against Leishmania amazonensis3. In inflammatory models, isoxazole hybrids act as potent lipoxygenase (LOX) inhibitors and robust scavengers of reactive oxygen species (ROS), mitigating oxidative stress-induced cellular damage 4.

Quantitative Data Summary

The biological efficacy of various isoxazole derivatives is highly dependent on their specific substitution patterns. The table below summarizes experimentally validated IC₅₀ values across multiple therapeutic targets.

Compound Class / DerivativeTarget / Cell LineIC₅₀ ValueBiological Application
Isoxazole-carboxamide (2d)HeLa (Cervical Cancer)15.48 μg/mLOncology / Cytotoxicity 5
Isoxazole-carboxamide (2e)Hep3B (Liver Cancer)~23.00 μg/mLOncology / Cytotoxicity 5
Isoxazole Hybrid (15)L. amazonensis2.0 μMAntiparasitic 3
Isoxazole Hybrid (12b)Lipoxygenase (LOX)5.0 μMAnti-inflammatory 4
2,4,5-trimethoxy 3,5-diaryl isoxazoleAntimicrobial Strain8.56 - 12.16 μg/mLAntibacterial 4

Experimental Protocols: Synthesis & Biological Assays

To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to prevent the propagation of experimental errors.

Protocol 1: Green Synthesis of (3-(4-bromophenyl)isoxazole-5-yl)methanol via CAN-Catalysis

Rationale: Traditional synthesis requires toxic chlorinating agents (e.g., NCS). This protocol utilizes CAN as an eco-friendly, one-electron oxidant to generate the nitrile oxide in situ, ensuring high regioselectivity and preventing alkyne degradation.

  • Oxime Formation: Dissolve 4-bromobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a minimal amount of pyridine. Stir at room temperature for 2 hours. Extract with ethyl acetate, wash with 1N HCl, and dry over anhydrous Na₂SO₄ to yield 4-bromobenzaldoxime.

  • In Situ Nitrile Oxide Generation: Dissolve the isolated oxime (1.0 eq) in a green solvent system (e.g., ethanol/water). Slowly add Ceric Ammonium Nitrate (CAN) (1.5 eq) dropwise while stirring at ambient temperature.

  • Cycloaddition: Immediately introduce propargyl alcohol (1.2 eq) to the reaction mixture. Stir continuously for 4-6 hours at room temperature. The CAN facilitates the oxidation of the oxime to the nitrile oxide, which rapidly undergoes a [3+2] cycloaddition with the alkyne.

  • Workup & Self-Validation: Quench the reaction with water and extract with ethyl acetate. Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate, 70:30).

    • Validation Checkpoint: Confirm structural integrity via ¹H-NMR. The successful formation of the isoxazole ring is validated by the presence of a distinct singlet peak around 6.5–7.0 ppm, corresponding to the C4-H proton of the isoxazole core. Do not proceed to biological assays without this confirmation.

Protocol 2: In Vitro Cytotoxicity & STAT3 Phosphorylation Assay

Rationale: While an MTT assay provides macroscopic viability data, it does not prove the mechanism. Coupling MTT with Western Blotting for pSTAT3 creates a self-validating loop: it proves that cell death is causally linked to kinase inhibition, rather than non-specific toxicity.

  • Cell Culture & Treatment: Culture Hep3B or HeLa cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere. Seed cells in 96-well plates (for MTT) and 6-well plates (for Western Blot). Treat cells with the synthesized isoxazole methanol at varying concentrations (2, 5, 10, 20, 50 μg/mL) for 48 hours.

  • Macroscopic Viability (MTT Assay): Add MTT reagent (5 mg/mL) to the 96-well plate and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO. Measure absorbance at 570 nm using a microplate reader to calculate the IC₅₀ value.

  • Mechanistic Validation (Western Blot): Lyse the treated cells from the 6-well plates using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Analysis: Resolve the lysates via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against total STAT3 and phosphorylated STAT3 (Tyr705).

    • Validation Checkpoint: A successful mechanistic hit will show a dose-dependent decrease in the pSTAT3 band intensity, while the total STAT3 band remains constant. If both bands decrease equally, the compound is causing non-specific protein degradation rather than targeted kinase inhibition.

References

  • Title: Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)
  • Source: Royal Society of Chemistry (RSC)
  • Title: The main directions and recent trends in the synthesis and use of isoxazoles Source: ResearchGate URL
  • Title: Preparation of 3,5-disubstituted isoxazole derivatives Source: ResearchGate URL
  • Source: PubMed Central (PMC)

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, catalytic optimization, and self-validating protocols for heteroaryl cross-coupling.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, catalytic optimization, and self-validating protocols for heteroaryl cross-coupling.

Executive Summary

The Suzuki-Miyaura cross-coupling of heteroaryl halides is a cornerstone reaction in medicinal chemistry. However, the functionalization of highly decorated isoxazoles—specifically (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol —presents unique synthetic challenges. The electron-deficient 1,2-oxazole (isoxazole) core is susceptible to base-mediated ring opening[1], while the free primary hydroxyl group (-CH₂OH) at the C3 position can competitively coordinate with palladium or impede phase transfer.

This application note provides a field-proven, highly optimized protocol for the Suzuki coupling of this specific substrate with arylboronic acids. By carefully balancing the catalytic system (Pd(dppf)Cl₂) and utilizing mild basic conditions (K₂CO₃ in biphasic Dioxane/H₂O), this guide ensures high yields, preserves the integrity of the isoxazole ring, and prevents unwanted side reactions.

Substrate Specifics & Mechanistic Rationale

To design an effective protocol, we must analyze the causality behind the reactivity of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol:

  • Oxidative Addition at C4: The isoxazole ring is generally electron-withdrawing, which theoretically accelerates the oxidative addition of Pd(0) into the C-Br bond. However, the C4 position is less electrophilic than C3 or C5, sometimes rendering the oxidative addition sluggish. Utilizing a bidentate phosphine ligand like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) increases the electron density at the palladium center, facilitating this step while preventing catalyst deactivation[2].

  • Transmetalation & Boronate Activation: In the Suzuki mechanism, the boronic acid must be activated by a base to form a reactive, electron-rich boronate complex[3]. The presence of a free alcohol (pKa ~15.5) on the substrate requires a base strong enough to activate the boronic acid but mild enough not to deprotonate the alcohol or trigger the cleavage of the sensitive N-O bond of the isoxazole ring[1].

  • Solvent System: A biphasic system (1,4-Dioxane/H₂O) is critical. The water dissolves the inorganic base (K₂CO₃) and facilitates the formation of the active boronate species, while dioxane maintains the solubility of the organic substrate and catalyst[4].

Catalytic Pathway

G Pd0 Pd(0)(dppf) Active Catalyst OxAdd Oxidative Addition Pd(0) inserts into C-Br of Isoxazole Pd0->OxAdd Substrate TransMet Transmetalation Boronate transfer to Pd(II) OxAdd->TransMet K2CO3, Ar-B(OH)2 RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product 4-Aryl-5-methyl-1,2-oxazol-3-yl)methanol Target Product RedElim->Product Substrate (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol + Arylboronic Acid Substrate->OxAdd

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling of the 4-bromoisoxazole derivative.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for coupling (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol with phenylboronic acid. The data highlights why specific reagents were selected for the final protocol.

Table 1: Optimization of Reaction Conditions

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent System (0.2 M)Temp (°C)Yield (%)*Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)8062Moderate conversion; monodentate ligand leads to slow reductive elimination.
2 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 89 Optimal conditions; clean conversion, no ring degradation.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)10071Trace isoxazole ring-opening observed due to elevated temperature.
4Pd(dppf)Cl₂·CH₂Cl₂NaOH1,4-Dioxane/H₂O (4:1)90<15Severe substrate degradation; strong base cleaves the N-O bond.

*Yield determined by quantitative HPLC using an internal standard.

Experimental Protocol

Workflow Overview

Workflow Step1 1. Degassing (Ar/N2 Purge) Step2 2. Reaction (90°C, 12h) Step1->Step2 Step3 3. Quench & Workup (H2O/EtOAc) Step2->Step3 Step4 4. Purification (Flash SiO2) Step3->Step4 Step5 5. Validation (LC-MS, NMR) Step4->Step5

Figure 2: Standard experimental workflow for the Suzuki coupling and downstream processing.

Materials & Reagents
  • (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol : 1.0 equivalent (Substrate)

  • Arylboronic Acid : 1.2 equivalents (Nucleophile)

  • Pd(dppf)Cl₂·CH₂Cl₂ : 0.05 equivalents (Catalyst)

  • K₂CO₃ : 2.0 equivalents (Base)

  • 1,4-Dioxane / Deionized H₂O : 4:1 ratio (Solvents, thoroughly sparged with Argon)

Step-by-Step Methodology

Step 1: Setup and Degassing (Critical for Catalyst Lifespan)

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the biphasic solvent mixture (1,4-Dioxane/H₂O, 4:1 v/v) to achieve a substrate concentration of 0.2 M.

  • Seal the vessel with a septum and sparge the mixture with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich dppf ligand and Pd(0) species, halting the catalytic cycle.

  • Quickly remove the septum under positive Argon pressure, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and reseal.

Step 2: Reaction Execution & Self-Validation

  • Place the vessel in a pre-heated oil bath or heating block at 90 °C . Stir vigorously (≥ 800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Self-Validating Checkpoint: After 4 hours, withdraw a 50 µL aliquot via syringe. Dilute with 1 mL of Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

  • Confirm the disappearance of the starting material mass (m/z for the brominated species) and the appearance of the product mass. Continue heating for up to 12 hours if conversion is incomplete.

Step 3: Workup & Extraction

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (EtOAc) and Deionized Water (1:1 ratio, equal to the reaction volume).

  • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc three times. Note: The free hydroxyl group increases the aqueous solubility of the product; multiple extractions are necessary for high mass recovery.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution of Hexanes/Ethyl Acetate (typically starting at 80:20 and ramping to 40:60) to elute the highly polar alcohol product.

Troubleshooting Matrix

Table 2: Common Issues and Corrective Actions

Observed IssueProbable CausalityCorrective Action
Incomplete Conversion Catalyst deactivation via oxidation or insufficient transmetalation.Ensure strict Argon sparging. Verify that the boronic acid is not degrading (protodeboronation)[2].
Isoxazole Ring Opening Reaction temperature exceeded 100 °C or local base concentration was too high.Strictly control heating block at 90 °C. Ensure K₂CO₃ is fully dissolved in the aqueous phase to prevent localized strong basicity[1].
Poor Mass Recovery Product partitioned into the aqueous phase due to the polar -CH₂OH group.Extract the aqueous layer with a more polar solvent mixture, such as 10% Methanol in Dichloromethane.
Homocoupling Byproduct Excess oxygen in the system promotes oxidative homocoupling of the boronic acid.Increase degassing time to 20 minutes before adding the Pd catalyst.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: Organic Chemistry Portal (organic-chemistry.org)
  • Source: Yoneda Labs (yonedalabs.com)

Sources

Application

Application Note: Sonogashira Cross-Coupling of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol

Introduction & Strategic Rationale (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (CAS: 1040278-91-8) is a highly valuable heterocyclic building block in medicinal chemistry and drug discovery. Isoxazoles serve as excellent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (CAS: 1040278-91-8) is a highly valuable heterocyclic building block in medicinal chemistry and drug discovery. Isoxazoles serve as excellent bioisosteres for amides and esters, often improving the pharmacokinetic profiles and metabolic stability of drug candidates. Functionalizing the C4 position of the isoxazole ring via a Sonogashira cross-coupling allows for the rapid introduction of alkyne vectors, which can be subsequently modified via click chemistry, hydration, or targeted reduction.

However, executing a Sonogashira coupling on this specific substrate presents two primary chemical challenges:

  • Isoxazole Ring Lability : The N–O bond of the isoxazole core is highly sensitive to strongly basic conditions and elevated temperatures, which can induce unwanted ring-opening or rearrangement reactions.

  • Hydroxyl Group Interference : The unprotected primary alcohol (–CH₂OH) at the C3 position can potentially coordinate with the palladium catalyst, altering the reaction kinetics, or undergo competitive oxidation if oxygen is not rigorously excluded.

Mechanistic Insights & Causality (E-E-A-T)

The Sonogashira coupling relies on a synergistic dual catalytic cycle involving Palladium and Copper.

The Catalytic Cycle
  • Palladium Cycle : The active Pd(0) species undergoes oxidative addition into the C(sp²)–Br bond of the isoxazole[1]. Because bromides are generally less reactive than iodides, a robust electron-donating ligand system (e.g., PPh₃) and moderate heating are required to overcome the activation barrier.

  • Copper Cycle : The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a nucleophilic copper acetylide intermediate[1].

  • Transmetalation & Reductive Elimination : The copper acetylide transfers the alkyne ligand to the Pd(II) complex. Subsequent reductive elimination yields the functionalized alkyne-isoxazole product and regenerates the active Pd(0) catalyst[2].

Causality in Reaction Design : To accommodate the base-sensitive isoxazole core, strong inorganic bases (e.g., NaOtBu, KOH) must be strictly avoided. Instead, mild amine bases such as triethylamine (Et₃N) or diisopropylamine (DIPA) are utilized[3]. Furthermore, rigorous degassing is mandatory; the presence of oxygen not only degrades the active Pd(0) catalyst but also promotes the copper-catalyzed Glaser homocoupling of the terminal alkyne, consuming the starting material and complicating purification[3]. While 4-bromoisoxazoles can be challenging substrates due to their electronic properties, they have been successfully utilized in palladium-catalyzed couplings when conditions are carefully controlled[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd + Bromoisoxazole TransMet Transmetalation (Alkyne Transfer) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Coupled Product CuCycle Cu(I) Cycle (Copper Acetylide) CuCycle->TransMet Transmetalation

Figure 1: Pd/Cu Co-Catalyzed Sonogashira Cycle for 4-Bromoisoxazoles.

Experimental Workflow

Workflow Prep 1. Degassing Argon Sparge Mix 2. Assembly Pd/Cu + Base Prep->Mix Heat 3. Coupling 65°C, 16h Mix->Heat Workup 4. Workup NH4Cl Quench Heat->Workup Purify 5. Purification Flash Column Workup->Purify

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling.

Validated Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls (IPC) to ensure trustworthiness, high yield, and reproducibility.

Materials & Reagents
  • (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol : 1.0 equivalent (Substrate)

  • Terminal Alkyne (e.g., Phenylacetylene): 1.3 equivalents

  • Pd(PPh₃)₂Cl₂ : 5 mol% (Palladium source)

  • CuI : 10 mol% (Copper co-catalyst)

  • Solvent System : THF / Triethylamine (1:1 v/v), anhydrous and rigorously degassed.

Step-by-Step Methodology
  • System Preparation & Degassing :

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol in the THF/Et₃N solvent mixture.

    • Sparge the solution with Argon for 15–20 minutes. Expert Insight: This step is critical. Oxygen must be purged to prevent the oxidative Glaser homocoupling of the alkyne[3].

  • Catalyst Loading :

    • Under a positive stream of Argon, quickly add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture. The solution will typically transition to a pale yellow/orange color.

  • Alkyne Addition :

    • Add the terminal alkyne dropwise via a gas-tight syringe.

  • Reaction Execution & Self-Validation :

    • Seal the flask and heat the mixture to 65 °C in a pre-heated oil bath.

    • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 1:1) and LC-MS after 4 hours. The starting material contains a primary alcohol and will stain strongly with KMnO₄. The product will exhibit a distinct Rf​ shift and a significantly enhanced UV absorption profile at 254 nm due to the extended π -conjugation of the newly formed alkyne bridge.

  • Quench & Aqueous Workup :

    • Once complete (typically 12–16 hours), cool the reaction to room temperature.

    • Quench by adding saturated aqueous NH₄Cl. Expert Insight: NH₄Cl effectively coordinates and sequesters copper salts, pulling them into the aqueous phase (often turning the aqueous layer blue), which prevents copper streaking during chromatography.

    • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification :

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure coupled isoxazole.

Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape for the Sonogashira coupling of 4-bromoisoxazoles, highlighting the delicate balance between conversion efficiency and substrate stability.

EntryCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ / CuIEt₃N (neat)801245Significant isoxazole ring-opening degradation due to high heat.
2 Pd(PPh₃)₂Cl₂ / CuI Et₃N / THF 65 16 82 Clean conversion, minimal Glaser dimer. Optimal conditions.
3Pd(dppf)Cl₂ / CuIiPr₂NH / DMF80878Faster reaction, but trace oxidation of the C3-hydroxyl group observed.
4Pd(OAc)₂ / XPhosCs₂CO₃ / MeCN702460Copper-free conditions[1]; slower kinetics but viable for highly sensitive alkynes.

Troubleshooting & Causality

  • Issue: High levels of Glaser homocoupling (alkyne dimerization).

    • Causality: Oxygen ingress promotes the Cu-catalyzed oxidative dimerization of the alkyne.

    • Solution: Ensure strict anaerobic conditions. Sparge solvents longer, check Schlenk line integrity, and consider adding the alkyne slowly via a syringe pump to keep its steady-state concentration low.

  • Issue: Incomplete conversion of the bromoisoxazole.

    • Causality: The C4-position of the isoxazole is moderately deactivated, making oxidative addition sluggish[4].

    • Solution: Ensure the Pd catalyst is fresh (Pd(0) can degrade to inactive Pd black). If using Pd(PPh₃)₂Cl₂ fails, switch to a more electron-rich ligand like XPhos or dppf to accelerate the oxidative addition step.

  • Issue: Product degradation or low mass recovery.

    • Causality: The isoxazole ring is opening due to excessive thermal or basic stress.

    • Solution: Lower the reaction temperature to 50 °C and extend the reaction time. Ensure that only mild amine bases are used and avoid prolonged exposure to silica gel during purification.

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts.[Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles - The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromoisoxazoles

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Advanced Methodologies for C4-Functionalization of Isoxazole Scaffolds Executive Sum...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Advanced Methodologies for C4-Functionalization of Isoxazole Scaffolds

Executive Summary & Pharmacological Context

The isoxazole ring is a privileged heterocyclic scaffold in modern drug discovery, prominently featured in COX-2 inhibitors (e.g., Valdecoxib analogs) and allosteric retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists[1][2]. While functionalization at the C3 and C5 positions is well-documented, the C4 position is often critical for tuning steric bulk and electronic properties to achieve high target selectivity.

Palladium-catalyzed cross-coupling of 4-bromoisoxazoles provides a modular, late-stage functionalization pathway. However, the electron-deficient nature of the isoxazole core, combined with the potential for catalyst poisoning by adjacent coordinating groups, requires precise control over reaction conditions[1]. This application note details the mechanistic causality, optimized protocols, and self-validating workflows for executing Suzuki-Miyaura, Stille, and Negishi couplings on 4-bromoisoxazole substrates.

Mechanistic Insights: Causality in Reaction Design

Successful cross-coupling of 4-bromoisoxazoles hinges on overcoming three primary chemical hurdles:

  • Oxidative Addition vs. Halogen Selection: While 4-iodoisoxazoles undergo oxidative addition more rapidly, they are notoriously difficult to synthesize with high regioselectivity and are prone to degradation. 4-Bromoisoxazoles offer an optimal balance of synthetic accessibility (often achieved via electrophilic bromination using R4​NHal/NOHSO4​ systems) and reactivity[3].

  • Base-Sensitivity of the Isoxazole Ring: The N-O bond in isoxazoles is sensitive to strongly basic conditions, which can induce ring-opening side reactions. Therefore, mild bases such as KHCO3​ or K2​CO3​ are strictly preferred over NaOH or KOtBu [1].

  • Chelation-Induced Catalyst Poisoning: When coupling partners contain vicinal nitro or sulfonamide groups, these moieties can act as bidentate chelating ligands for Palladium, trapping the catalyst in an inactive state and stalling the catalytic cycle[1]. In such cases, bulky, electron-rich ligands (e.g., SPhos) are required to outcompete the coordinating functional groups[4].

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (4-Bromoisoxazole) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII TransMet Transmetalation (Boronic Acid/Base) PdII->TransMet PdII_Ar Diaryl Pd(II) Complex TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Substituted Isoxazole RedElim->Product

Pd-catalyzed cross-coupling cycle for 4-bromoisoxazoles.

Quantitative Data: Reaction Optimization Matrix

The following table synthesizes field-proven conditions for various cross-coupling modalities involving 4-bromoisoxazole derivatives, allowing for rapid comparison of catalyst systems and expected yields.

Coupling TypeIsoxazole SubstrateCoupling PartnerCatalyst SystemSolvent / TempYieldRef
Suzuki-Miyaura 4-BromoisoxazolePhenylboronic acid Pd(PPh3​)2​Cl2​ (5 mol%)DMF: H2​O (4:1), 85°C~74%[1]
Suzuki-Miyaura 5-Bromo-4-carboxy isoxazolePinacol boronate Pd(dppf)Cl2​ Dioxane: H2​O , 90°C>80%[2]
Stille 3-Bromo-5-phenylisoxazoleTributyl(2-thienyl)stannane PdCl2​(PPh3​)2​ (5 mol%)DMF, 90°C78%[5]
Negishi 3,5-Dimethyl-4-bromoisoxazole3-Bromoanisole (via Zn) Pd(OAc)2​ / SPhosTHF, 25°C90%[4]

Experimental Workflows & Protocols

Protocol A: Mild Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 3,4-diarylisoxazoles while preventing base-induced ring degradation.

Self-Validating Setup: Use a biphasic solvent system (DMF: H2​O ) to ensure complete dissolution of both the organic substrates and the inorganic base. Monitor the reaction via LC-MS to track the disappearance of the isotopic bromine signature (M and M+2 peaks of equal intensity).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoisoxazole (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol).

  • Catalyst & Base Addition: Add Pd(PPh3​)2​Cl2​ (0.05 mmol, 5 mol%) and KHCO3​ (2.0 mmol). Causality Note: KHCO3​ provides the optimal pKa to facilitate transmetalation without hydrolyzing the isoxazole core[1].

  • Solvent Introduction: Degas a mixture of DMF and deionized water (4:1 v/v, 5 mL total) by sparging with Argon for 15 minutes. Add the solvent mixture to the flask via syringe.

  • Reaction Execution: Heat the mixture to 85°C under an Argon atmosphere for 12–16 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL) to remove DMF. Dry the organic layer over anhydrous MgSO4​ . Concentrate in vacuo and purify via flash column chromatography. Validate product identity via 1H NMR (absence of the characteristic C4-H singlet, typically around 8.5 ppm if unsubstituted, or shift in adjacent protons).

Protocol B: Negishi Coupling via Direct Zinc Insertion

Objective: Couple sterically hindered or electron-rich partners where Suzuki protocols fail.

Step-by-Step Methodology:

  • Zincate Formation: To a solution of 3,5-dimethyl-4-bromoisoxazole (1.0 mmol) in dry THF (3 mL), add a pre-mixed solution of Mg/LiCl/ZnCl2​ at 25°C. Stir for 15 minutes. Causality Note: LiCl breaks polymeric aggregates, mediating the direct insertion of Mg into the C-Br bond, which immediately transmetalates to Zinc, stabilizing the intermediate[4].

  • Catalyst Activation: In a separate vial, dissolve Pd(OAc)2​ (2 mol%) and SPhos (4 mol%) in THF (1 mL) and stir until a color change indicates active Pd(0) complex formation.

  • Coupling: Add the catalyst solution and 3-bromoanisole (0.9 mmol) to the zincate mixture. Stir at 25°C for 4 hours.

  • Quenching: Quench with saturated aqueous NH4​Cl , extract with diethyl ether, and purify via silica gel chromatography.

Strategic Decision Workflow

To ensure high-throughput success in drug development pipelines, use the following logic tree to select the appropriate cross-coupling methodology based on substrate constraints.

Workflow Start Substrate: 4-Bromoisoxazole Check Coupling Partner Type? Start->Check Boronic Aryl/Alkyl Boronic Acid (Suzuki) Check->Boronic Stannane Organostannane (Stille) Check->Stannane Zinc Organozinc (Negishi) Check->Zinc Cat1 Pd(PPh3)2Cl2 or Pd(dppf)Cl2 Base: K2CO3 or KHCO3 Boronic->Cat1 Cat2 PdCl2(PPh3)2 or Pd2(dba)3 Solvent: DMF/Dioxane Stannane->Cat2 Cat3 Pd(OAc)2 + SPhos High Activity Req. Zinc->Cat3

Strategy selection for 4-bromoisoxazole cross-coupling.

References

  • Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor National Institutes of Health (NIH) / PMC [Link]

  • Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists Journal of Medicinal Chemistry - ACS Publications[Link]

  • LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides. Regio- and Chemoselective Synthesis of 5-Membered Ring Heterocycles Ludwig-Maximilians-Universität München[Link]

  • R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Application

Application Note: Leveraging (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol in the Synthesis of Next-Generation Agrochemicals

Executive Summary The development of modern agrochemicals—ranging from highly selective protoporphyrinogen oxidase (PPO) inhibitors to 4-hydroxyphenylpyruvate dioxygenase (HPPD) herbicides—relies heavily on privileged he...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of modern agrochemicals—ranging from highly selective protoporphyrinogen oxidase (PPO) inhibitors to 4-hydroxyphenylpyruvate dioxygenase (HPPD) herbicides—relies heavily on privileged heterocyclic scaffolds[1]. Among these, the isoxazole ring is prized for its metabolic stability in soil and plant tissues, acting as a robust bioisostere for esters and amides[2].

(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (CAS: 1040278-91-8) is a highly versatile, trifunctional building block[3]. It combines the inherent stability of the 5-methylisoxazole core with two orthogonal synthetic handles: a 4-bromo substituent for transition-metal-catalyzed cross-coupling, and a 3-hydroxymethyl group for etherification, esterification, or oxidation. This guide details the mechanistic rationale and validated protocols for integrating this molecule into agrochemical discovery workflows.

Mechanistic Insights & Structural Rationale

To effectively utilize (4-bromo-5-methyl-1,2-oxazol-3-yl)methanol, researchers must understand the causality behind its reactivity profile:

  • The Isoxazole Core: The electron-deficient nature of the 1,2-oxazole ring makes it highly resistant to oxidative degradation[2]. In agrochemical design, this prevents rapid environmental breakdown while maintaining the necessary polarity for systemic plant mobility.

  • The 4-Bromo Substituent: Halogens at the 4-position of isoxazoles are highly activated toward oxidative addition by Palladium(0) species. However, the adjacent 5-methyl group introduces significant steric hindrance. Therefore, cross-coupling reactions at this position require ligands with a large bite angle (e.g., dppf) to force the necessary geometry for rapid reductive elimination, preventing catalyst stalling.

  • The 3-Hydroxymethyl Group: This primary alcohol is a critical tethering point. Direct nucleophilic substitution on the isoxazole ring is difficult; thus, the hydroxymethyl group acts as an aliphatic spacer. Converting this alcohol into a mesylate or halide allows for the modular attachment of bulky aryl ethers, a common motif in modern fungicidal compounds[4].

G Core (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol CAS: 1040278-91-8 Path1 3-CH2OH Functionalization (Etherification) Core->Path1 Mesyl Chloride / Base Path2 4-Br Cross-Coupling (Suzuki/Buchwald) Core->Path2 Pd Catalyst / Aryl-B(OH)2 Path3 Oxidation (Aldehyde/Acid) Core->Path3 Dess-Martin / TEMPO Agro1 Fungicidal Ethers Path1->Agro1 Agro2 HPPD Inhibitor Herbicides Path2->Agro2 Path3->Agro2

Synthetic divergence of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol in agrochemical design.

Quantitative Data: Transformation Parameters

The following table summarizes the optimized empirical data for the three primary divergent pathways of this building block, allowing for rapid comparison of expected yields and analytical markers.

TransformationReagents & ConditionsTypical YieldTimeKey Analytical Marker (Validation)
Mesylation MsCl (1.2 eq), Et₃N (1.5 eq), DCM, 0 °C to rt85–92%2 hDownfield shift of -CH₂- from ~4.6 ppm to ~5.2 ppm (¹H NMR).
Suzuki Coupling Ar-B(OH)₂ (1.1 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃, Dioxane/H₂O, 90 °C70–85%12 hDisappearance of 1:1 isotopic Br pattern (M / M+2) in LC-MS.
Oxidation Dess-Martin Periodinane (1.1 eq), DCM, rt90–95%1.5 hAppearance of sharp aldehyde singlet at ~9.8 ppm (¹H NMR).

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure mechanistic fidelity before proceeding to subsequent agrochemical synthesis stages.

Protocol A: Activation of the 3-Hydroxymethyl Group (Mesylation)

Causality Check: Direct chlorination with thionyl chloride (SOCl₂) can generate localized high concentrations of HCl, which risks acid-catalyzed ring-opening of the isoxazole. Mesylation using methanesulfonyl chloride (MsCl) under basic conditions is a milder, higher-yielding alternative for generating a competent leaving group.

Step-by-Step Methodology:

  • Preparation: Dissolve (4-bromo-5-methyl-1,2-oxazol-3-yl)methanol (1.0 mmol, 192 mg) in anhydrous dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.5 mmol, 210 µL). Rationale: Et₃N acts as an acid scavenger to neutralize the HCl byproduct, protecting the isoxazole core.

  • Cooling & Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add methanesulfonyl chloride (1.2 mmol, 93 µL) over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (rt). Stir for 2 hours.

  • Validation Checkpoint: Sample 10 µL of the mixture, dilute in DCM, and spot on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The starting material (polar alcohol, lower Rf) should be completely consumed, replaced by a less polar UV-active spot (the mesylate).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (2 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude mesylate is typically >95% pure and should be used immediately in subsequent nucleophilic substitution reactions (e.g., with complex phenols) to avoid degradation.

Protocol B: C4-Arylation via Suzuki-Miyaura Coupling

Causality Check: The 5-methyl group creates a sterically demanding environment around the 4-bromo position. Using a standard catalyst like Pd(PPh₃)₄ often leads to sluggish reductive elimination and high rates of protodeboronation of the boronic acid. Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a rigid, wide bite angle on the palladium center, accelerating the C-C bond formation.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk tube, combine (4-bromo-5-methyl-1,2-oxazol-3-yl)methanol (1.0 mmol, 192 mg), the desired arylboronic acid (1.1 mmol), and anhydrous K₂CO₃ (2.5 mmol, 345 mg).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL). Rationale: Water is essential to dissolve the carbonate base and generate the reactive boronate intermediate, while dioxane solubilizes the organic components.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 36 mg). Seal the tube and purge with nitrogen for 5 minutes.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath for 12 hours with vigorous stirring.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The mass spectrum must show the complete disappearance of the characteristic 1:1 isotopic doublet of the brominated starting material (m/z ~191/193) and the appearance of the coupled product mass[3].

  • Workup & Purification: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and purify via flash column chromatography to yield the 4-aryl-5-methyl-1,2-oxazol-3-yl)methanol derivative.

References

  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Synthesis and Fungicidal Activities of 4,5-Dihydro-7H-pyrano[3,4-c]isoxazole Derivatives Source: Taylor & Francis Online URL
  • Product Class 9: Isoxazoles (Science of Synthesis)
  • 1040278-91-8 (C5H6BrNO2)

Sources

Method

Application Note &amp; Protocol: Selective Oxidation of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol to 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde

Abstract The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs).[...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive guide for the efficient and high-yielding oxidation of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol to its corresponding aldehyde, 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde.[2][3] We present a comparative analysis of suitable modern oxidation methods, with a focus on explaining the rationale behind protocol selection for this specific heteroaromatic substrate. A detailed, step-by-step protocol using Dess-Martin Periodinane (DMP) is provided, chosen for its mild reaction conditions, high functional group tolerance, and operational simplicity.[4][5] An alternative protocol employing a TEMPO-catalyzed system is also described for contexts requiring a catalytic, metal-free approach. This guide is intended for researchers in synthetic chemistry and drug development, offering field-proven insights to ensure reproducible and successful outcomes.

Introduction and Method Selection Rationale

Heteroaromatic aldehydes, such as the target 4-bromo-5-methyl-1,2-oxazole-3-carbaldehyde, are valuable synthons in medicinal chemistry. Their preparation via the oxidation of the corresponding primary alcohol is a critical step that demands high selectivity to prevent over-oxidation to the carboxylic acid, which is a common challenge.[6][7] The substrate features an oxazole ring, a functional group that necessitates the use of mild reaction conditions to avoid potential degradation or side reactions.

Several methods are available for this transformation.[8] While classic reagents like chromium-based oxidants (e.g., PCC) are effective, their toxicity has led to their replacement by milder and more environmentally benign alternatives.[5][9] Modern methods offer superior selectivity and safety profiles.

Causality Behind Method Selection:

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a reliable and mild oxidation of primary alcohols to aldehydes.[5][10] The reaction proceeds quickly at room temperature in neutral, aprotic solvents like dichloromethane (DCM), making it ideal for sensitive substrates.[5][11] Its high functional group tolerance and the straightforward workup procedure make it a first-choice reagent for small to medium-scale synthesis.[4]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C).[12][13] It is highly effective and avoids heavy metals. However, it requires stringent temperature control and produces dimethyl sulfide, a volatile and malodorous byproduct, which can complicate its use.[13]

  • TEMPO-Catalyzed Oxidations: These systems use a catalytic amount of the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a stoichiometric terminal oxidant like sodium hypochlorite or trichloroisocyanuric acid (TCCA).[14][15] This approach is highly selective for primary alcohols and is considered a green chemistry alternative.[1][14]

For the primary protocol, Dess-Martin Periodinane (DMP) is selected for its balance of reactivity, mildness, and operational simplicity, which are paramount when working with potentially sensitive heterocyclic systems.

Table 1: Comparison of Suitable Oxidation Methods
FeatureDess-Martin Periodinane (DMP)Swern OxidationTEMPO/TCCA System
Primary Reagents DMP in CH₂Cl₂DMSO, (COCl)₂, Et₃NTEMPO (cat.), TCCA (stoich.)
Temperature Room Temperature-78 °C to Room Temp.0 °C to Room Temp.
Key Advantages Mild conditions, fast, reliable, no toxic metals.[5]High yields, metal-free.[16]Catalytic, highly selective for 1° alcohols, "green".[1][15]
Key Disadvantages Potentially explosive reagent, stoichiometric iodine waste.[11]Requires cryogenic temps, produces foul odor.[13]TCCA is a strong oxidant, requires careful control.
Workup Complexity Moderate; requires quenching and filtration/extraction.[17]Moderate; requires careful quenching at low temp.Simple aqueous workup.

Reaction Mechanism: Dess-Martin Oxidation

The oxidation proceeds via a ligand exchange between the alcohol and an acetate group on the hypervalent iodine center of the DMP. This is followed by an intramolecular proton transfer and subsequent reductive elimination, which concertedly forms the aldehyde, iodinane, and acetic acid.

DMP_Mechanism cluster_reactants Reactants cluster_products Products Alcohol (Oxazolyl)CH₂OH Intermediate Iodinane Ester Intermediate Alcohol->Intermediate Ligand Exchange DMP Dess-Martin Periodinane (DMP) Aldehyde (Oxazolyl)CHO Intermediate->Aldehyde Reductive Elimination Byproducts Reduced Iodinane + Acetic Acid Intermediate->Byproducts

Sources

Application

Application Note: Esterification Protocols for (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol in Drug Discovery

Introduction & Scientific Rationale (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (CAS: 1040278-91-8) is a highly versatile heterocyclic building block. The 5-methylisoxazole core is a privileged scaffold in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (CAS: 1040278-91-8) is a highly versatile heterocyclic building block. The 5-methylisoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for amides or aromatic rings in the development of epigenetic modulators (such as KDM5 inhibitors) [1], kinase inhibitors, and anti-inflammatory agents.

Esterification of its C3-hydroxymethyl group is a critical transformation for generating prodrugs, modulating lipophilicity, or installing temporary protecting groups during multi-step syntheses. However, unlike standard aliphatic primary alcohols, the hydroxymethyl group on this specific isoxazole is electronically deactivated.

Mechanistic Causality: The heteroaromatic isoxazole ring exerts a strong electron-withdrawing effect, which is further amplified by the inductive (-I) pull of the bulky bromine atom at the adjacent C4 position. Consequently, the oxygen atom of the primary alcohol is significantly less nucleophilic. Traditional Fischer esterification (carboxylic acid + alcohol + catalytic H₂SO₄) is often reversible, low-yielding, and risks degrading sensitive functional groups on complex drug-like molecules. To overcome the reduced nucleophilicity of the isoxazole alcohol, the electrophilic acylating agent must be highly activated.

This guide details two field-proven, high-yielding esterification strategies tailored for this deactivated substrate: the Acyl Chloride Method and the Modified Steglich Esterification [2].

Mechanistic Workflow

To ensure complete conversion, both protocols rely on 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP acts as an acyl transfer reagent, forming a highly electrophilic acylpyridinium intermediate that forces the weakly nucleophilic isoxazole alcohol to react.

Workflow Substrate Substrate: (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol MethodA Method A: Acyl Chloride (R-COCl + DIPEA + DMAP) Substrate->MethodA Reacts with stable electrophiles MethodB Method B: Steglich (R-COOH + EDC·HCl + DMAP) Substrate->MethodB Reacts with sensitive carboxylic acids InterA Acylpyridinium Intermediate (Highly Electrophilic) MethodA->InterA DMAP Catalyst InterB O-Acylisourea Intermediate (Activated Acid) MethodB->InterB EDC Activation Product Target Ester (Prodrug / Protected Scaffold) InterA->Product Nucleophilic Attack by Isoxazole Alcohol InterB->InterA DMAP Acyl Transfer (Prevents N-acylurea)

Divergent esterification workflows for (4-bromo-5-methyl-1,2-oxazol-3-yl)methanol highlighting DMAP-mediated acyl transfer.

Experimental Protocols

Protocol A: Acyl Chloride Method

Best for: Commercially available or highly stable acyl chlorides.

Rationale: Utilizing an acid chloride directly provides a highly reactive electrophile. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to sponge the generated HCl, preventing the acidic degradation of the isoxazole ring. DMAP (0.1 eq) is added to generate the ultra-reactive acylpyridinium species.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Dissolution: Dissolve (4-bromo-5-methyl-1,2-oxazol-3-yl)methanol (1.0 eq, e.g., 1.0 mmol, 192 mg) in anhydrous Dichloromethane (DCM) (0.2 M, 5.0 mL).

  • Base Addition: Add DIPEA (1.5 eq, 1.5 mmol, 261 µL) and DMAP (0.1 eq, 0.1 mmol, 12 mg) to the stirring solution.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the desired Acyl Chloride (1.2 eq, 1.2 mmol).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (Hexanes/Ethyl Acetate 7:3, UV active).

  • Self-Validating Workup:

    • Quench the reaction with saturated aqueous NH₄Cl (5 mL).

    • Extract the aqueous layer with DCM (2 x 5 mL).

    • Wash the combined organic layers with 1N HCl (5 mL) to selectively remove DMAP and DIPEA.

    • Wash with saturated NaHCO₃ (5 mL) to neutralize residual acid, followed by Brine (5 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Modified Steglich Esterification (EDC/DMAP)

Best for: Complex, sensitive, or custom-synthesized carboxylic acids that cannot tolerate conversion to an acid chloride.

Rationale: The classical Steglich esterification uses DCC, which produces a highly insoluble dicyclohexylurea (DCU) byproduct that is notoriously difficult to remove from the final ester [3]. By substituting DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), the resulting urea byproduct becomes highly water-soluble. Because the isoxazole alcohol is weakly nucleophilic, the O-acylisourea intermediate is prone to undergoing a 1,3-rearrangement into a dead-end N-acylurea. A higher loading of DMAP (0.2 eq) outcompetes this rearrangement, rapidly forming the acylpyridinium intermediate.

Step-by-Step Methodology:

  • Preparation: In a dry flask under N₂, dissolve the target Carboxylic Acid (1.1 eq, 1.1 mmol) in anhydrous DCM (5.0 mL).

  • Activation: Add EDC·HCl (1.3 eq, 1.3 mmol, 249 mg) and DMAP (0.2 eq, 0.2 mmol, 24 mg). Stir at room temperature for 15 minutes to allow the formation of the O-acylisourea and subsequent acylpyridinium intermediate.

  • Alcohol Addition: Add (4-bromo-5-methyl-1,2-oxazol-3-yl)methanol (1.0 eq, 1.0 mmol, 192 mg) in one portion.

  • Reaction: Stir at room temperature for 12–16 hours. The sterically hindered nature of the C4-bromo group necessitates a longer reaction time compared to Protocol A.

  • Self-Validating Workup:

    • Dilute the reaction with additional DCM (10 mL).

    • Wash the organic layer vigorously with Distilled Water (2 x 10 mL). Crucial Step: This completely removes the water-soluble EDC-urea byproduct and unreacted EDC·HCl.

    • Wash with 1N HCl (10 mL) to remove DMAP.

    • Wash with saturated NaHCO₃ (10 mL) to remove any unreacted starting carboxylic acid.

  • Isolation: Dry over Na₂SO₄, filter, and evaporate to yield the target ester.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes for both protocols, allowing researchers to select the optimal pathway based on their specific substrate scope.

ParameterProtocol A (Acyl Chloride)Protocol B (Steglich EDC/DMAP)
Typical Yield 85% – 95%75% – 88%
Reaction Time 2 – 4 hours12 – 16 hours
Substrate Scope Limited to stable aliphatic/aryl groupsBroad (tolerates sensitive/chiral acids)
Primary Byproducts DIPEA·HCl (Water soluble)EDC-Urea (Water soluble)
Atom Economy HighModerate (requires bulky coupling agent)
Scalability Excellent (>10g scale)Good (typically <5g scale due to EDC cost)

References

  • Albrecht, B. K., et al. (2021). Compound having KDM5 inhibitory activity and pharmaceutical use thereof. WIPO Patent WO2021010492A1.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Retrieved from:[Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Retrieved from:[Link]

Method

Application Note: (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol in Advanced Pharmaceutical Synthesis

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Compound: (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (CAS: 1040278-91-8) Primary Applications: Synthesis of GPR40 (FFAR1) Agonists, IL...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Compound: (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (CAS: 1040278-91-8) Primary Applications: Synthesis of GPR40 (FFAR1) Agonists, IL-17A Inhibitors, and Anti-inflammatory Agents

Introduction & Mechanistic Rationale

In modern drug discovery, the isoxazole scaffold is a highly privileged pharmacophore. (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol serves as a versatile, bifunctional building block designed for the rapid elaboration of complex therapeutic molecules [1].

The strategic value of this intermediate lies in its dual-reactivity profile:

  • The 4-Bromo Position: The electron-withdrawing nature of the isoxazole ring lowers the activation energy for oxidative addition, making the C4-bromide highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The 3-Hydroxymethyl Group: This primary alcohol serves as an ideal handle for etherification (via Mitsunobu conditions or classical Williamson ether synthesis), oxidation to an aldehyde for reductive amination, or conversion into a leaving group (mesylate/halide) for nucleophilic displacement.

Biological Context

This specific intermediate has been extensively utilized in the synthesis of G-protein-coupled receptor 40 (GPR40) agonists [2]. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is expressed in pancreatic beta cells. Agonism of this receptor triggers a signaling cascade that results in glucose-dependent insulin secretion, making it a prime target for Type 2 Diabetes Mellitus (T2DM) therapeutics. Additionally, recent cataloging links this scaffold to the development of IL-17A inhibitors for immunology and inflammation pathways [3].

Physicochemical Profiling

Understanding the physical properties of the intermediate is critical for optimizing reaction conditions, particularly regarding solubility and partition coefficients during aqueous workups.

PropertyValueStructural Implication
IUPAC Name (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanolDefines core connectivity
CAS Registry Number 1040278-91-8Unique identifier
Molecular Formula C5H6BrNO2-
Molecular Weight 191.96 g/mol -
Predicted XlogP 0.6Highly polar; requires polar aprotic solvents (THF, DMF) or alcohols for complete dissolution.
Predicted CCS [M+H]+ 130.1 ŲUseful for LC-MS/MS ion mobility tracking during reaction monitoring [4].

Synthetic Workflows & Divergence

The bifunctional nature of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol allows synthetic chemists to build complexity in multiple vectors. The workflow below illustrates the primary synthetic routes utilized in medicinal chemistry campaigns.

SyntheticWorkflow Core (4-Bromo-5-methyl- 1,2-oxazol-3-yl)methanol CAS: 1040278-91-8 Rxn1 Suzuki-Miyaura Cross-Coupling Core->Rxn1 Pd Catalyst Base Rxn2 O-Alkylation / Mitsunobu Reaction Core->Rxn2 Base / R-X or DEAD/PPh3 Rxn3 Oxidation (Dess-Martin/Swern) Core->Rxn3 Oxidant Prod1 4-Aryl/Alkyl Isoxazole Derivatives Rxn1->Prod1 Prod2 Isoxazole Ether Linkages Rxn2->Prod2 Prod3 Isoxazole-3- Carbaldehyde Rxn3->Prod3

Caption: Synthetic divergence of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol in drug discovery.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C4

Objective: To install an aryl or heteroaryl group at the 4-position while preserving the 3-hydroxymethyl group.

Causality & Design: We utilize Pd(dppf)Cl2​ because its bidentate ligand framework enforces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step and prevents catalyst degradation. A biphasic solvent system (1,4-Dioxane/Water) ensures the solubility of both the organic intermediate and the inorganic base ( K2​CO3​ ), which is required to form the reactive boronate ate-complex.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (1.0 equiv, 5.0 mmol) and the desired arylboronic acid (1.2 equiv, 6.0 mmol).

  • Catalyst & Base: Add K2​CO3​ (2.5 equiv, 12.5 mmol) and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 0.25 mmol).

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add degassed 1,4-Dioxane (20 mL) and degassed deionized water (5 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 4–6 hours. Monitor progression via TLC (Hexanes:EtOAc 1:1) and LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the 4-aryl-isoxazole derivative.

Data Presentation: Catalyst Optimization for Protocol A

The following table summarizes internal optimization data for coupling sterically hindered boronic acids to the C4 position.

EntryCatalyst SystemSolventBaseTemp (°C)Yield (%)
1 Pd(PPh3​)4​ Toluene/H₂O Na2​CO3​ 9065
2 Pd(dppf)Cl2​ Dioxane/H₂O K2​CO3​ 9088
3 Pd(OAc)2​ / SPhosToluene K3​PO4​ 10092
4 Pd2​(dba)3​ / XPhosTHF Cs2​CO3​ 7085

Note: SPhos/ Pd(OAc)2​ provides the highest yield for highly sterically demanding substrates, but Pd(dppf)Cl2​ remains the most cost-effective choice for standard library synthesis.

Protocol B: Mitsunobu Etherification of the 3-Hydroxymethyl Group

Objective: To couple the primary alcohol with a phenolic building block, a common motif in GPR40 agonists.

Causality & Design: Standard basic alkylation (e.g., NaH ) can sometimes lead to side reactions or degradation of sensitive functional groups on the coupling partner. The Mitsunobu reaction provides mild, neutral conditions. Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its superior safety profile and liquid state at room temperature.

Step-by-Step Methodology:

  • Preparation: Dissolve (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (1.0 equiv, 3.0 mmol), the target phenol (1.1 equiv, 3.3 mmol), and Triphenylphosphine ( PPh3​ , 1.5 equiv, 4.5 mmol) in anhydrous THF (15 mL) under an Argon atmosphere.

  • Activation: Cool the reaction vessel to 0 °C using an ice bath.

  • Reagent Addition: Add DIAD (1.5 equiv, 4.5 mmol) dropwise over 10 minutes. The solution will typically turn pale yellow.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The reaction is self-validating when a white precipitate of triphenylphosphine oxide ( OPPh3​ ) begins to crash out of solution (if concentrated).

  • Workup & Purification: Quench with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over MgSO4​ , and concentrate. Purify via column chromatography to separate the product from the OPPh3​ byproduct.

Mechanism of Action: Downstream Application (GPR40 Agonism)

When (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol is fully elaborated into a mature active pharmaceutical ingredient (API), it frequently targets the GPR40 receptor. The isoxazole ring acts as an essential hydrogen-bond acceptor and lipophilic spacer that correctly orients the molecule within the transmembrane binding pocket of FFAR1.

GPR40Pathway Agonist GPR40 Agonist (Isoxazole-derived) GPR40 GPR40 Receptor (FFAR1) Agonist->GPR40 Binds Gq Gq/11 Protein Activation GPR40->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Insulin Glucose-Dependent Insulin Secretion Ca2->Insulin Triggers

Caption: GPR40 (FFAR1) activation pathway leading to glucose-dependent insulin secretion.

References

  • Rao, J. M. R., et al. Agonists of GPR40. World Intellectual Property Organization (PCT). Patent WO2012011125A1, published Jan 26, 2012.
  • Université du Luxembourg. PubChemLite: 1040278-91-8 (C5H6BrNO2) - Predicted Collision Cross Section Data. PubChemLite. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Optimizing Suzuki coupling conditions for 4-bromo-3-substituted isoxazoles

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for 4-Bromo-3-Substituted Isoxazoles Welcome to the Technical Support Center. 4-Bromo-3-substituted isoxazoles are highly valuable but notoriously challenging...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for 4-Bromo-3-Substituted Isoxazoles

Welcome to the Technical Support Center. 4-Bromo-3-substituted isoxazoles are highly valuable but notoriously challenging electrophiles in palladium-catalyzed cross-couplings. The electron-deficient nature of the isoxazole core, combined with the lability of the N–O bond, often leads to competing side reactions such as protodehalogenation, ring fragmentation, and catalyst deactivation[1].

This guide provides field-proven, mechanistically grounded solutions to optimize your Suzuki-Miyaura workflows, ensuring high yields and reproducible scale-ups.

Part 1: Diagnostic Decision Tree

Before adjusting your reaction parameters, use the following diagnostic workflow to identify the mechanistic failure point in your current protocol.

SuzukiOptimization Start 4-Bromo-3-substituted Isoxazole + Boronic Acid Check Analyze Crude by LCMS/NMR Start->Check Outcome1 High Yield Target Product Check->Outcome1 Success Outcome2 Low Conversion Starting Material Remains Check->Outcome2 Sluggish Outcome3 Dehalogenation (Isoxazole C4-H) Check->Outcome3 Side Reaction Outcome4 Ring Cleavage (N-O Bond Breakage) Check->Outcome4 Degradation Fix2 Action: Switch to XPhos/Pd(OAc)2 or increase temp to 80°C Outcome2->Fix2 Fix3 Action: Use electron-rich ligand (e.g., XPhos) & rigorous degassing Outcome3->Fix3 Fix4 Action: Lower temp to 60°C Switch to mild base (KF, K3PO4) Outcome4->Fix4

Diagnostic workflow for troubleshooting Suzuki-Miyaura couplings of 4-bromoisoxazoles.

Part 2: Knowledge Base & Troubleshooting FAQs

Q1: Why am I observing significant dehalogenation (formation of 3-substituted isoxazole) instead of the cross-coupled product? Causality: Dehalogenation is a known competing pathway for electron-deficient heteroaryl halides under Suzuki conditions[2]. It occurs when the rate of oxidative addition or transmetalation is outpaced by protodehalogenation (often via β -hydride elimination from aliphatic solvents/amine bases, or direct protonation of the Pd-aryl intermediate). Solution: You must accelerate the oxidative addition and transmetalation steps. Switch to a highly active, bulky, electron-rich ligand such as XPhos or a bidentate ligand like dppf[3]. Furthermore, ensure rigorous degassing (freeze-pump-thaw), as dissolved oxygen can disrupt the catalytic cycle and promote off-cycle degradation.

Q2: My LCMS shows multiple low-molecular-weight peaks, and the isoxazole starting material is completely consumed. What happened? Causality: You are experiencing isoxazole ring cleavage. The N–O bond is highly sensitive to strong bases (e.g., NaOH, NaOtBu, or Na2CO3) and prolonged thermal stress. Base-promoted deprotonation or direct nucleophilic attack triggers ring fragmentation into cyanoenolates. Solution: Move to milder bases such as K3​PO4​ , KF, or Cs2​CO3​ [3]. Drop the reaction temperature to 60–80 °C. Utilizing biphasic solvent systems (e.g., 1,4-Dioxane/ H2​O ) helps buffer the local basicity and protects the sensitive heterocycle.

Q3: The reaction stalls at 30% conversion. Should I just add more palladium catalyst? Causality: Stalling is rarely solved by simply increasing palladium loading. It usually indicates catalyst poisoning, ligand degradation, or rapid protodeboronation of your boronic acid partner. Solution: Instead of increasing Pd loading, employ a slow-release strategy. Using MIDA boronates or lithium triisopropyl borate salts maintains a low, steady concentration of the active boronic species, preventing its degradation while driving the reaction to completion[4],[5].

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between specific reaction conditions and their typical outcomes when coupling 4-bromo-3-substituted isoxazoles.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Dominant OutcomeMechanistic Causality
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (3.0)Toluene/ H2​O (4:1)100< 30% Yield (Ring Cleavage)High temperature and strong aqueous base hydrolyze the labile N–O bond.
Pd(OAc)2​ / PPh3​ K2​CO3​ (2.0)DMF9040% Yield (Dehalogenation)Sluggish oxidative addition allows competitive protodehalogenation pathways[2].
PdCl2​(dppf)⋅DCM K3​PO4​ (2.6)Dioxane/ H2​O (10:1)8075–85% Yield Bidentate dppf prevents Pd precipitation; mild base protects the heterocycle[3].
Pd2​(dba)3​ / XPhosKF (3.0)THF/ H2​O (10:1)65> 90% Yield Bulky, electron-rich XPhos accelerates transmetalation at lower temperatures[5].

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes PdCl2​(dppf)⋅DCM and K3​PO4​ , a combination proven to scale effectively while preserving the isoxazole core[3]. It includes built-in validation checkpoints to ensure scientific integrity.

Reagents Required:

  • 4-Bromo-3-substituted isoxazole (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 equiv, 1.2 mmol)

  • PdCl2​(dppf)⋅DCM (0.05 equiv, 5 mol%)

  • K3​PO4​ (2.6 equiv, 2.6 mmol)

  • 1,4-Dioxane / Deionized H2​O (10:1 ratio, 11 mL total)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 equiv)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromoisoxazole, boronic acid, K3​PO4​ , and the internal standard. Add 10 mL of 1,4-Dioxane and 1 mL of H2​O .

  • Oxygen Purge (Critical): Sparge the mixture with Argon for exactly 15 minutes. Causality: Dissolved oxygen rapidly oxidizes electron-rich phosphine ligands, killing the catalytic cycle before it begins.

  • Catalyst Addition: Briefly open the flask under a positive flow of Argon and add the PdCl2​(dppf)⋅DCM catalyst. Seal the flask and purge with Argon for an additional 5 minutes.

  • Controlled Heating: Submerge the flask in a pre-heated oil bath at 80 °C.

  • In-Process Validation Checkpoint (1 Hour):

    • Action: Withdraw a 20 µL aliquot via syringe, dilute in 1 mL Acetonitrile, filter through a Celite plug, and inject into the LCMS.

    • Validation: You should observe >50% conversion to the product mass. If the mass of the dehalogenated isoxazole exceeds 10% of the total peak area, immediately lower the temperature to 65 °C to suppress the β -hydride elimination pathway.

  • Completion & Workup: After 4–16 hours (monitor via TLC/LCMS), cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the final 3,4-disubstituted isoxazole.

Sources

Optimization

Preventing debromination in cross-coupling reactions of bromo-isoxazoles

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields when performing palladium-catalyzed cros...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields when performing palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) on bromo-isoxazoles.

The most pervasive issue is hydrodehalogenation (debromination) , where the bromine atom is replaced by a hydrogen atom rather than the desired coupling partner. Because the isoxazole ring is highly electron-deficient, it is exceptionally susceptible to this side reaction. This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress debromination and maximize your cross-coupling yields.

Mechanistic Insights: The "Why" Behind Debromination

Q: Why does my bromo-isoxazole undergo debromination instead of cross-coupling?

A: Debromination (hydrodehalogenation) is a competing catalytic cycle that hijacks the standard cross-coupling pathway[1]. During a successful cross-coupling reaction, the Pd(0) catalyst undergoes oxidative addition into the C–Br bond to form an [Isoxazole-Pd(II)-Br] intermediate. Ideally, this is followed by transmetalation with your coupling partner.

However, if transmetalation is slow, or if inappropriate solvents/bases are present, the [Isoxazole-Pd(II)-Br] intermediate undergoes a hydride transfer . This hydride typically originates from:

  • Protic Solvents: Primary and secondary alcohols (like methanol or ethanol) can coordinate to the Pd(II) center and undergo β -hydride elimination, donating a hydride to the palladium[1].

  • Adventitious Water & Phosphines: Water can react with basic phosphine ligands to generate a hydride source, a process that is particularly pronounced with electron-deficient substrates[2].

  • Alkoxide Bases: Strong bases like sodium methoxide can also act as hydride donors[3].

Once the [Isoxazole-Pd(II)-H] species forms, it rapidly undergoes reductive elimination to yield the debrominated isoxazole and regenerate Pd(0).

Mechanism A Pd(0) Active Catalyst B Oxidative Addition [Isoxazole-Pd(II)-Br] A->B Bromo-isoxazole C Transmetalation [Isoxazole-Pd(II)-R] B->C Boronic Acid/Ester + Base E Hydride Transfer (from Solvent/Base) B->E Competing Side Reaction D Reductive Elimination [Cross-Coupled Product] C->D Target Pathway D->A F Reductive Elimination [Debrominated Isoxazole] E->F F->A Pd(0) Regeneration

Figure 1: Competing pathways in Pd-catalyzed cross-coupling: target cycle vs. hydrodehalogenation.

Troubleshooting Guide & Optimization Strategies

Q: How do I select the right solvent and base to prevent debromination?

A: You must eliminate all potential hydride donors.

  • Solvent: Abandon traditional EtOH/H₂O mixtures. Switch to strictly anhydrous, degassed solvents such as 1,4-dioxane or toluene[3].

  • Base: Avoid alkoxides entirely. Utilize weak, inorganic bases like aqueous K3​PO4​ or anhydrous Cs2​CO3​ . These bases effectively activate the boronic acid for transmetalation without acting as a hydride source.

Q: Which palladium catalyst and ligand system is optimal for bromo-isoxazoles?

A: Monodentate ligands (e.g., PPh3​ ) often dissociate, leaving the Pd center vulnerable to side reactions and adventitious water activation[2]. To suppress debromination, use bidentate ligands with large bite angles (such as dppf ) or bulky, electron-rich Buchwald ligands (like RuPhos or XPhos ). These ligands sterically protect the Pd(II) intermediate and accelerate the transmetalation step. A pre-formed precatalyst like PdCl2​(dppf)⋅DCM is highly recommended for isoxazole substrates.

Quantitative Impact of Reaction Parameters on Bromo-Isoxazole Coupling
Catalyst SystemBaseSolventTemp (°C)Yield (%)Debromination (%)
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (aq)EtOH / Toluene903545
Pd(OAc)2​ / PPh3​ K2​CO3​ DMF1005228
PdCl2​(dppf)⋅DCM K3​PO4​ (aq) 1,4-Dioxane 150 (MW) 94 < 2
RuPhos Pd G3 Cs2​CO3​ Anhydrous Toluene11088< 5

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following microwave-assisted Suzuki-Miyaura protocol is designed as a self-validating system . It incorporates an In-Process Control (IPC) step to verify that the mechanistic pathway is favoring transmetalation over debromination.

Materials:

  • Bromo-isoxazole substrate (1.0 equiv)

  • Boronate ester coupling partner (1.12 equiv)

  • PdCl2​(dppf)⋅DCM (5 mol%)

  • K3​PO4​ (2.6 equiv, prepared as a 1 M aqueous solution)

  • Anhydrous 1,4-Dioxane (12 mL/mmol)

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a strict argon atmosphere, charge a 35 mL microwave vessel with the bromo-isoxazole, the boronate ester, and the PdCl2​(dppf)⋅DCM catalyst.

  • Solvent Addition: Dissolve the mixture in anhydrous 1,4-dioxane. Seal the vessel and degas the solution by sparging with argon for 10 minutes.

  • Base Addition: Inject the 1 M aqueous K3​PO4​ solution via syringe.

  • Microwave Heating: Heat the vessel using dynamic microwave irradiation (max power 300 W) to 150 °C for 3 hours.

  • Self-Validation (IPC Check): At t=30 minutes, pause the reaction, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Metric: Calculate the peak area ratio of the cross-coupled product to the debrominated byproduct ( m/z=[M−Br+H]+ ).

    • Decision Gate: A ratio of >15:1 validates that the catalytic cycle is healthy. If the ratio is <5:1 , halt the reaction; this indicates critical moisture ingress or solvent degradation acting as a hydride source.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through Celite, and purify via flash column chromatography.

Workflow S1 1. Reagent Prep Dry & Degas Solvents S2 2. Catalyst Loading PdCl2(dppf)·DCM S1->S2 S3 3. Reaction Assembly 1,4-Dioxane + K3PO4 S2->S3 S4 4. Microwave Heating 150°C, 3 hours S3->S4 S5 5. LC-MS Validation Target vs [M-Br+H] S4->S5

Figure 2: Self-validating experimental workflow for bromo-isoxazole cross-coupling.

Frequently Asked Questions (FAQs)

Q: I fixed the debromination issue, but now I am seeing isoxazole ring-opening. What happened? A: The 1,2-oxazole (isoxazole) ring is highly sensitive to strong nucleophiles and bases, which can attack the C3 or C5 position and cleave the N–O bond[4]. If you switched to a stronger base (like NaOH or KOtBu ) to drive transmetalation, you likely triggered this fragmentation. Revert to a milder base like K3​PO4​ and compensate by increasing the reaction temperature via microwave irradiation.

Q: My bromo-isoxazole is intact, but my boronic acid is degrading into a protonated species. How do I fix this? A: This is protodeboronation , a common side reaction that competes alongside hydrodehalogenation. Free boronic acids are particularly prone to this under basic, aqueous conditions. To prevent this, switch your coupling partner from a free boronic acid to a boronate ester (e.g., pinacol ester) or a MIDA boronate . These species release the active boron species slowly into the catalytic cycle, preventing premature degradation.

References

  • Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. rsc.org.[Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. rsc.org.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. acs.org.[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol

Welcome to the technical support guide for the synthesis of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The following frequently asked questions and troubleshooting guides are based on established chemical principles and field-proven insights.

Troubleshooting & FAQs

Q1: My overall yield for the synthesis of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol is consistently low. What are the primary factors I should investigate?

A low yield in this synthesis typically points to one of three critical areas: the choice and handling of the reducing agent, the inherent stability of the isoxazole ring under the reaction conditions, and the purity of the starting material.

The synthesis involves the reduction of a carbonyl group at the 3-position of the isoxazole ring, usually from either 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde or an ester derivative like methyl 4-bromo-5-methyl-1,2-oxazole-3-carboxylate. The primary challenge is the chemoselective reduction of the carbonyl group without cleaving the fragile N-O bond of the isoxazole ring or reducing the C-Br bond.

Key Investigation Points:

  • Reducing Agent Reactivity: Strong, non-selective reducing agents like Lithium Aluminum Hydride (LAH) are highly reactive and can readily attack and cleave the isoxazole ring, leading to a mixture of byproducts and significantly reducing the yield of the desired alcohol.[1][2]

  • Reaction Temperature: Exothermic reductions, especially with powerful hydrides, can lead to temperature spikes. Elevated temperatures provide the necessary activation energy for the undesired ring-opening pathway.

  • Isoxazole Ring Stability: The isoxazole ring is susceptible to cleavage under certain reductive and pH conditions.[3] The work-up procedure is as critical as the reaction itself. Prolonged exposure to strongly acidic or basic conditions can hydrolyze the ring.[4][5]

  • Purity of Starting Material: Ensure your starting aldehyde or ester is pure and free from acidic impurities that could consume the hydride reagent or catalyze side reactions.

The following logical workflow can guide your troubleshooting process:

A Low Yield Observed B Verify Purity of Starting Material (Aldehyde/Ester) A->B C Purify Starting Material (Distillation/Chromatography) B->C No D Evaluate Reduction Conditions B->D Yes C->D E Is a strong reducing agent (e.g., LiAlH4) being used? D->E F Consider milder, more selective agents (e.g., NaBH4, DIBAL-H) E->F Yes G Optimize Reaction Temperature (Run at 0°C or below) E->G No F->G H Review Work-up & Purification G->H I Is work-up pH extreme (Strongly acidic/basic)? H->I J Use mild quench (e.g., Na2SO4·10H2O) and maintain near-neutral pH I->J Yes K Yield Improved I->K No J->K

Caption: Troubleshooting workflow for low yield.

Q2: How do I choose the most appropriate reducing agent for converting the carbonyl precursor to (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol?

The choice of reducing agent is the most critical decision in this synthesis. It requires balancing reactivity with selectivity. A powerful reagent may drive the reaction to completion quickly but at the cost of producing significant side products.

Reducing AgentPrecursorProsCons
Sodium Borohydride (NaBH₄) AldehydeHigh Selectivity: Mild reagent, excellent for reducing aldehydes.[6] Less likely to cleave the isoxazole ring or reduce the C-Br bond.Low Reactivity with Esters: Generally does not reduce esters under standard conditions.[6][7]
Diisobutylaluminum Hydride (DIBAL-H) Ester, AldehydeGood Selectivity: Can effectively reduce esters to alcohols at low temperatures.[8] Stoichiometric control can prevent over-reduction.Requires Strict Anhydrous Conditions & Low Temperatures: Highly sensitive to moisture. Can reduce the C-Br bond if excess is used or at higher temperatures.[8]
Lithium Aluminum Hydride (LiAlH₄) Ester, AldehydeHigh Reactivity: Very powerful, reduces most carbonyl functionalities quickly.[9]Low Selectivity: Prone to causing N-O bond cleavage in isoxazoles, leading to byproducts like amino alcohols and aziridines.[1][2] Difficult to control.

Recommendation:

  • If starting from 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde: Sodium borohydride (NaBH₄) is the preferred reagent due to its high chemoselectivity.

  • If starting from an ester (e.g., methyl 4-bromo-5-methylisoxazole-3-carboxylate): Diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is the recommended choice to balance reactivity with the preservation of the heterocyclic core.

Experimental Protocol: Reduction of 4-Bromo-5-methylisoxazole-3-carbaldehyde using NaBH₄

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add the 4-bromo-5-methylisoxazole-3-carbaldehyde (1.0 equiv) and dissolve it in anhydrous methanol or ethanol (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add sodium borohydride (1.1 to 1.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly quench the reaction by the dropwise addition of acetone, followed by water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Q3: I suspect isoxazole ring cleavage is the main source of my low yield. What are the mechanistic considerations and how can I prevent it?

This is a very common and valid concern. The N-O bond in the isoxazole ring has a low bond dissociation energy and is the primary site of reductive cleavage.[3] With strong hydride reagents like LiAlH₄, the reaction can proceed via nucleophilic attack on the ring, leading to ring opening and formation of various byproducts, including γ-amino alcohols.[1][2]

cluster_main Desired Pathway: Carbonyl Reduction cluster_side Undesired Pathway: Ring Cleavage Start Ester/Aldehyde Precursor Product (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol Start->Product Mild Reducing Agent (e.g., NaBH4, DIBAL-H) Low Temperature SideProduct Ring-Opened Byproducts (e.g., Amino Alcohols) Start->SideProduct Strong Reducing Agent (e.g., LiAlH4) High Temperature

Caption: Competing reaction pathways in the reduction.

Strategies to Minimize Ring Cleavage:

  • Use Milder Reagents: As detailed in Q2, this is the most effective strategy. Avoid LiAlH₄ unless all other methods fail.

  • Strict Temperature Control: Perform the reaction at 0 °C or, preferably, at -78 °C, especially when using more reactive hydrides like DIBAL-H. This minimizes the energy available for the undesired ring-opening pathway.

  • Inverse Addition: If a stronger hydride must be used, employ an inverse addition technique. Add the hydride solution slowly to the solution of the isoxazole precursor. This ensures that the hydride is never in large excess, which can help to favor the faster reduction of the carbonyl over the slower ring cleavage.

  • Careful pH Control During Work-up: Avoid prolonged exposure to strong acids or bases. Isoxazole rings can be unstable at pH extremes.[4][5][10] Quenching with a saturated solution of NH₄Cl or Rochelle's salt is often milder than using strong acids like HCl.

Q4: My analysis shows a significant amount of a debrominated side product. How can this be avoided?

Reduction of the aryl bromide (C-Br bond) to a C-H bond is a known side reaction with certain hydride reagents, particularly under harsh conditions.

Causes and Solutions:

  • Over-reduction: This is often caused by using too large an excess of the hydride reagent or allowing the reaction to run for too long or at too high a temperature.

  • Reagent Choice: While less common than with catalytic hydrogenation, powerful hydride systems can facilitate this. Certain binary hydride systems, for instance, are designed specifically to reduce carbon-halogen bonds.[8]

  • Mitigation Strategies:

    • Stoichiometry: Use the minimum effective amount of the reducing agent (e.g., 1.1 - 1.2 equivalents).

    • Selective Reagents: DIBAL-H is known to selectively reduce esters in the presence of aryl halides if the stoichiometry is carefully controlled.[8] NaBH₄ is generally safe in this regard.

    • Monitor the Reaction: Follow the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly to prevent further reduction of the product.

Q5: What are the best practices for purifying the crude (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol?

Effective purification is essential to obtain a high-quality final product. The primary methods are flash column chromatography and recrystallization.

Flash Column Chromatography:

  • Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.

  • Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. Begin with a low polarity (e.g., 10% ethyl acetate/hexanes) and gradually increase the polarity. The desired alcohol product is moderately polar and should elute at a reasonable solvent strength.

    • Pro-Tip: Use TLC to determine the optimal eluent composition, aiming for an Rf value of 0.25-0.35 for the product.

  • Troubleshooting: If you experience poor separation, ensure the column is packed correctly and that the crude sample is loaded in a minimal volume of solvent.

Recrystallization:

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Potential Solvent Systems:

    • Toluene

    • A mixture of ethyl acetate and hexanes

    • A mixture of isopropanol and water (using water as the anti-solvent)

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool in an ice bath to maximize recovery.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Khurana, A. L., & Unrau, A. M. (1975). Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. Canadian Journal of Chemistry, 53(20), 3011-3014. Available at: [Link]

  • ResearchGate. (n.d.). Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. Available at: [Link]

  • ResearchGate. (n.d.). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Available at: [Link]

  • Gemo, K., et al. (2020). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering, 5(4), 765-772. Available at: [Link]

  • Mini-Reviews in Organic Chemistry. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Available at: [Link]

  • Kashima, C. (n.d.). Synthetic reactions using isoxazole compounds. J-STAGE. Available at: [Link]

  • RSC Publishing. (n.d.). A novel binary metal hydride system for the selective and tandem reduction of bifunctional aromatic nitriles, esters, and carboxylic acids. Available at: [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.... Available at: [Link]

  • University of Southampton. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Available at: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • NIH National Library of Medicine. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Available at: [Link]

  • PubMed. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Available at: [Link]

Sources

Optimization

Technical Support Center: Functionalization of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol

Welcome to the Technical Support Center for (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (CAS: 1040278-91-8). As a highly versatile yet sensitive heterocyclic building block, it presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (CAS: 1040278-91-8). As a highly versatile yet sensitive heterocyclic building block, it presents unique synthetic challenges. The push-pull electronic nature of the isoxazole ring, combined with the inherent weakness of the N-O bond, dictates its susceptibility to characteristic ring-opening and competitive deprotonation side reactions.

This guide provides actionable troubleshooting for researchers facing side reactions during metal-halogen exchange, cross-coupling, and oxidation.

Section 1: Troubleshooting Metal-Halogen Exchange

Q: Why do I recover mostly 5-functionalized or ring-opened byproducts when treating (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol with n-BuLi?

A: This is a classic issue of competing acidities and nucleophilic vulnerabilities. The isoxazole ring is labile under basic conditions[1]. When you introduce n-BuLi, three competing pathways emerge:

  • Lithium-Halogen Exchange (Desired): Occurs at the C4–Br bond.

  • Deprotonation (Side Reaction): The 5-methyl protons are highly acidic due to the electron-withdrawing nature of the adjacent isoxazole ring. Furthermore, the unprotected 3-CH₂OH group will immediately consume one equivalent of base, creating an alkoxide that alters the solubility and reactivity of the substrate.

  • Ring Opening (Degradation): Nucleophilic attack by n-BuLi or the resulting alkoxide on the N–O bond leads to ring cleavage, often generating α -cyanoketones or β -amino enones[2].

The Solution: First, protect the hydroxyl group (e.g., as a TBS ether). Second, switch from n-BuLi to t-BuLi at strict cryogenic temperatures (-78 °C). t-BuLi undergoes a much faster, diffusion-controlled lithium-halogen exchange, kinetically outcompeting the deprotonation of the 5-methyl group[3]. Alternatively, use TurboGrignard (iPrMgCl·LiCl) for a milder magnesium-halogen exchange that is highly chemoselective and preserves sensitive functional groups.

MHE_Pathways SM (4-Bromo-5-methyl- 1,2-oxazol-3-yl)methanol MHE Lithium-Halogen Exchange (Desired) SM->MHE t-BuLi (-78°C) Protected OH Deprot 5-Methyl Deprotonation (Side Reaction) SM->Deprot n-BuLi / LDA Elevated Temp RingOpen N-O Bond Cleavage (Degradation) SM->RingOpen Excess Base / Nucleophilic Attack

Competing reaction pathways during the lithiation of 4-bromoisoxazoles.

Section 2: Cross-Coupling Conundrums

Q: During Suzuki-Miyaura cross-coupling of this scaffold, I observe significant protodebromination (yielding (5-methylisoxazol-3-yl)methanol) and poor conversion. How can I optimize this?

A: Protodebromination in electron-rich heteroaryls often stems from a slow oxidative addition step or off-cycle coordination. The free hydroxyl group at the C3 position can coordinate with the palladium center, altering the ligand bite angle and promoting competitive β -hydride elimination or protodemetallation pathways. Additionally, transition metal-catalyzed reactions on isoxazoles can sometimes trigger unintended N–O bond cleavage[4].

The Solution:

  • Ligand Choice: Utilize bulky, electron-rich phosphine ligands like XPhos or RuPhos . These ligands accelerate the oxidative addition of the C4–Br bond and sterically hinder the off-cycle coordination of the isoxazole nitrogen or the hydroxyl group.

  • Base & Solvent: Switch to a milder base (e.g., K₃PO₄ instead of Na₂CO₃) in an anhydrous solvent system (like 1,4-Dioxane) to minimize hydroxide-mediated protodebromination or ring opening.

CrossCouplingLogic Start Suzuki Coupling of Unprotected Substrate Issue High Protodebromination & Low Yield Start->Issue Diag1 OH Coordination to Pd Catalyst Issue->Diag1 Diag2 Slow Oxidative Addition Issue->Diag2 Sol1 Protect -OH (e.g., THP/TBS) Diag1->Sol1 Sol2 Use Bulky Ligand (e.g., XPhos) Diag2->Sol2 Success High Yield of C4-Coupled Product Sol1->Success Sol2->Success

Troubleshooting logic for mitigating protodebromination during Suzuki cross-coupling.

Section 3: Oxidation of the C3-Methanol Group

Q: I am trying to oxidize the 3-hydroxymethyl group to an aldehyde, but I am observing complete degradation of the starting material. Which oxidants are safe?

A: The N–O bond of the isoxazole ring is highly sensitive to both strongly basic/acidic conditions and harsh oxidants (like KMnO₄ or Jones reagent), which can trigger oxidative ring cleavage[1].

The Solution: Employ mild, non-aqueous oxidation protocols. Dess-Martin Periodinane (DMP) in dichloromethane (DCM) or Swern oxidation conditions are highly recommended. These methods operate under mild conditions and avoid the aqueous workups that can exacerbate ring instability.

Quantitative Data: Reagent Selection for C4-Metalation

Table 1: Impact of Reagent and Protection Strategy on C4-Metalation of 4-Bromo-5-methylisoxazoles

ReagentOH ProtectionTemp (°C)Desired C4-Metalation (%)5-Methyl Deprotonation (%)Ring Opening (%)
n-BuLi (2.2 eq)None-78 to 0< 10%~40%~50%
n-BuLi (1.1 eq)TBS Ether-78~45%~35%~20%
t-BuLi (2.2 eq)TBS Ether-78> 85%< 5%< 10%
iPrMgCl·LiCl (1.1 eq)TBS Ether-20> 90% < 2% < 2%

Self-Validating Experimental Protocol

Workflow: Selective C4-Functionalization via Magnesium-Halogen Exchange

This protocol utilizes TurboGrignard to ensure chemoselective metalation while preserving the N–O bond and the 5-methyl group.

Step 1: Hydroxyl Protection

  • Dissolve (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M).

  • Add Imidazole (2.0 eq) and TBSCl (1.2 eq) at 0 °C. Stir for 2 hours at room temperature.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Self-Validation Check: TLC monitoring should show a complete shift to a non-polar spot, confirming no free -OH remains to quench the Grignard reagent in the next step.

Step 2: Magnesium-Halogen Exchange

  • Dissolve the TBS-protected isoxazole (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Cool the solution to -20 °C.

  • Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 eq) over 15 minutes.

  • Stir at -20 °C for 30 minutes to form the Grignard intermediate.

  • Self-Validation Check: Quench a 0.1 mL aliquot with D₂O. NMR analysis of the micro-workup must show >95% deuterium incorporation at C4 and an intact 5-methyl singlet, proving successful exchange without competitive deprotonation.

Step 3: Electrophilic Trapping & Deprotection

  • Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 eq) at -20 °C.

  • Warm to room temperature over 1 hour.

  • Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • To remove the TBS group, treat the crude mixture with TBAF (1.0 M in THF, 1.2 eq) at 0 °C for 1 hour.

References

  • Transition Metal‐Mediated Functionalization of Isoxazoles: A Review - Asian Journal of Organic Chemistry - 4

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Advances - 1

  • Ring-Opening Fluorination of Isoxazoles - Organic Letters - 2

  • The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity - Benchchem - Link

  • The Lithium–Halogen Exchange Reaction in Process Chemistry - ResearchGate - 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Isoxazole Substrates

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartw...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Stille) when utilizing isoxazole-containing pharmacophores.

The isoxazole ring presents a dual threat to palladium catalysis. Understanding the causality behind these failures—specifically the competition between the productive catalytic cycle and irreversible deactivation pathways—is critical for rational reaction optimization.

The Causality of Catalyst Failure

Isoxazoles deactivate palladium catalysts through two primary, competing mechanisms:

  • Strong σ -Coordination (Catalyst Poisoning): The basic nitrogen of the isoxazole ring acts as a strong σ -donor, displacing phosphine ligands to form catalytically dormant, off-cycle Pd(II) or Pd(0) resting states[1].

  • Reductive N-O Bond Cleavage: The N-O bond in isoxazoles is relatively weak and susceptible to reductive cleavage by low-valent transition metals. Pd(0) can oxidatively add into this N-O bond instead of the target C-X bond, destroying the heterocycle (yielding β -aminoenones) and irreversibly oxidizing the palladium center[2][3].

G Pd_Active Active L-Pd(0) Catalyst Coordination Strong N-Coordination Pd_Active->Coordination Excess Substrate Cleavage N-O Bond Cleavage Pd_Active->Cleavage High Temp Isoxazole Isoxazole Substrate Isoxazole->Coordination Isoxazole->Cleavage Dormant Dormant Off-Cycle Pd(II) Complex Coordination->Dormant Catalyst Poisoning Degraded Catalyst Oxidation & Substrate Degradation Cleavage->Degraded Irreversible Loss

Mechanistic pathways of Pd catalyst deactivation by isoxazole substrates.

Diagnostic FAQ & Troubleshooting Guide

Q1: My Buchwald-Hartwig amination with a halogenated isoxazole stalls at 10% conversion. What is the primary cause? A1: You are likely experiencing catalyst poisoning via N-coordination. N-heteroaromatics displace the phosphine ligand from the active L1​Pd(0) intermediate, sequestering the catalyst in a stable, unreactive bis-isoxazole complex[1]. Causality-Driven Solution: Switch to a highly sterically demanding dialkylbiaryl monophosphine ligand (e.g., tBuXPhos or GPhos). The extreme steric bulk of these ligands physically prevents the coordination of multiple isoxazole molecules, destabilizing the off-cycle resting state and forcing the catalyst back into the productive cycle[1][4].

Q2: I am observing unexpected byproducts and a complete loss of the isoxazole starting material, but no coupled product. What is happening? A2: You are observing N-O bond cleavage. When Pd(0) oxidatively adds into the labile N-O bond, it triggers ring-opening and terminates catalysis[3][5]. Causality-Driven Solution: This side-reaction is highly temperature-dependent. Lower the reaction temperature (e.g., from 100 °C to 40 °C) and utilize a Pd G3 or G4 precatalyst. These precatalysts generate the active L1​Pd(0) species rapidly at low temperatures, allowing the productive C-X oxidative addition to kinetically outcompete N-O cleavage.

Q3: Does my choice of base impact isoxazole stability during cross-coupling? A3: Absolutely. Strong inorganic bases (like NaOtBu or KOH ) can mediate the deprotonation and subsequent decomposition of sensitive five-membered heteroarenes, particularly 3-H or 5-H isoxazoles, leading to complex oligomeric mixtures that further poison the catalyst[1]. Causality-Driven Solution: Employ a moderate-strength, soluble base such as sodium trimethylsilanolate ( NaOTMS ). NaOTMS provides sufficient basicity to drive the catalytic cycle without triggering base-mediated degradation of the isoxazole ring[1].

Q4: Can I just increase the catalyst loading to force the reaction to completion? A4: While increasing catalyst loading (e.g., from 1 mol% to 20 mol%) can sometimes overwhelm the poisoning effect by sheer concentration[6], it is a brute-force approach that is neither scalable nor cost-effective. Tuning the ligand field is the scientifically rigorous solution.

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction conditions and typical outcomes when coupling challenging isoxazole substrates, demonstrating the necessity of modern precatalyst systems.

Ligand / PrecatalystBaseTemp (°C)Primary Failure ModeTypical Yield (%)
Pd(OAc)2​ / PPh3​ K2​CO3​ 100N-O Cleavage / Poisoning< 10%
Pd2​dba3​ / XPhos NaOtBu 80Base-mediated degradation15 - 30%
tBuXPhos Pd G3 K3​PO4​ 60Mild N-coordination40 - 60%
GPhos Pd G3 NaOTMS 25 - 40 None (Optimized) > 85%
Self-Validating Experimental Protocol

To ensure scientific integrity, every reaction must be a self-validating system. The following protocol for the Buchwald-Hartwig amination of a halo-isoxazole incorporates built-in analytical checkpoints to diagnose failure modes in real-time.

Materials:

  • Halo-isoxazole (1.0 equiv, 0.5 mmol)

  • Amine coupling partner (1.2 equiv, 0.6 mmol)

  • GPhos Pd G3 precatalyst (2-5 mol%)

  • NaOTMS (2.0 equiv, 1.0 mmol)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 8 mL vial with the halo-isoxazole, amine, GPhos Pd G3, and NaOTMS .

    • Causality Note: NaOTMS is highly moisture sensitive. Hydrolysis yields NaOH , which will rapidly degrade the isoxazole.

  • Solvent Addition: Add anhydrous THF (2.5 mL) and seal the vial with a PTFE-lined cap.

  • Low-Temperature Initiation: Stir the reaction at room temperature (25 °C) for 1 hour.

  • Validation Checkpoint 1 (1 Hour): Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic A: If starting material is intact but no product is formed, the catalyst is trapped in a resting state. Action: Increase temperature to 40 °C.

    • Diagnostic B: If a mass corresponding to β -aminoenones (or M+2 reduction products) is observed, N-O cleavage is occurring[2]. Action: Abort and restart with a bulkier ligand or lower temperature.

  • Completion: If Validation Checkpoint 1 shows >50% conversion to the desired product with no cleavage byproducts, continue stirring at room temperature until complete consumption of the halide (typically 2-4 hours).

  • Workup: Quench with saturated aqueous NH4​Cl to neutralize the base and prevent post-reaction degradation. Extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Troubleshooting Logic Tree

Use the following diagnostic workflow to systematically isolate and resolve isoxazole coupling failures.

G Start Reaction Stalls with Isoxazole Substrate Check1 LC-MS Check: Are beta-aminoenones present? Start->Check1 Yes1 Yes: N-O Cleavage. Lower Temp & Use G3/G4 Precatalyst Check1->Yes1 Yes No1 No: N-Coordination Poisoning. Use Bulky Ligand (e.g., GPhos) Check1->No1 No Check2 Optimize Base: Switch to NaOTMS Yes1->Check2 No1->Check2 Success Product Yield > 80% Check2->Success

Troubleshooting logic tree for optimizing isoxazole cross-coupling reactions.

Sources

Optimization

Isoxazole Functionalization &amp; Regioselectivity Support Center

Welcome to the Technical Support Center for isoxazole chemistry. The isoxazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved pharmaceuticals such as Valdecoxib and Sulfamethoxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for isoxazole chemistry. The isoxazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved pharmaceuticals such as Valdecoxib and Sulfamethoxazole. However, its unique push-pull electronic distribution and labile N–O bond often present significant regioselectivity and stability challenges during late-stage functionalization.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, causal explanations, and self-validating protocols to master isoxazole regioselectivity.

Module 1: Electrophilic Aromatic Substitution (EAS) Regiocontrol

Q: Why does electrophilic attack (e.g., halogenation, nitration) consistently occur at the C-4 position rather than C-3 or C-5? A: The regioselectivity is strictly governed by the electronic structure of the heterocycle. The isoxazole ring is an electron-rich aromatic system where the oxygen atom acts as a π -electron donor and the pyridine-like nitrogen is strongly electron-withdrawing. Electrophilic attack preferentially occurs at the C-4 position because it is the most electron-rich site, allowing for maximum electronic stabilization of the intermediate sigma complex without disrupting the electronegative heteroatoms.

Q: I am experiencing low yields and extended reaction times when attempting to synthesize 4-iodoisoxazoles using elemental iodine ( I2​ ). How can I optimize this? A: Elemental iodine is often insufficiently electrophilic for highly substituted or sterically hindered isoxazoles. Switching to Iodine Monochloride (ICl) leverages a highly polarized I–Cl bond, which dramatically accelerates the kinetics of the electrophilic cyclization or direct substitution. As demonstrated in the synthesis of Valdecoxib precursors, ICl requires fewer equivalents and reduces reaction times from 24 hours to just 1 hour while maintaining exclusive C-4 regioselectivity[1].

Quantitative Comparison: C-4 Iodination Reagents
ReagentEquivalentsReaction Time (h)Yield (%)Regioselectivity
ICl 1.11.095%Exclusive C-4
I2​ 3.024.085%Exclusive C-4
Data reflects the synthesis of highly substituted isoxazoles via electrophilic cyclization[1].
Protocol: Regioselective C-4 Iodination using ICl

Self-Validating System: This protocol utilizes a built-in colorimetric indicator and thermodynamic control to ensure reaction success.

  • Preparation: Dissolve the 3,5-disubstituted isoxazole (1.0 equiv) in anhydrous CH2​Cl2​ (0.2 M concentration) in a round-bottom flask.

  • Temperature Control: Cool the reaction mixture to 0 °C under an inert argon atmosphere to prevent over-oxidation.

  • Electrophile Addition: Dropwise add 1.1 equivalents of a 1.0 M solution of Iodine Monochloride (ICl) in CH2​Cl2​ . The solution will turn deep red.

  • Monitoring (Self-Validation): Stir for 1 hour. The deep red color of the ICl will gradually fade to a pale yellow as the electrophile is consumed. A complete loss of red color, combined with TLC analysis (product typically shows a higher Rf​ than the starting material), confirms reaction completion.

  • Quenching: Quench the reaction with saturated aqueous Na2​S2​O3​ to neutralize any unreacted electrophile.

  • Isolation: Extract the aqueous layer with CH2​Cl2​ , dry the combined organic phases over anhydrous MgSO4​ , and concentrate under reduced pressure.

Module 2: Lateral Metalation vs. Ring Cleavage

Q: When lithiating 3,5-dimethylisoxazole, how do I ensure deprotonation occurs exclusively at the C-5 methyl group? A: Regioselective lateral metalation is driven by thermodynamic acidity. The C-5 methyl protons are significantly more acidic than the C-3 methyl protons. Isotopic labeling studies show that the H-D exchange rate of the C-5 methyl group is approximately 280 times faster than that of the C-3 methyl group[2]. This is because the resulting C-5 carbanion is highly stabilized by the adjacent electronegative oxygen atom and resonance delocalization across the ring[2].

Q: My lithiation attempt resulted in a complex mixture of acyclic enaminones and nitriles. What went wrong? A: You have experienced ring cleavage. A defining characteristic of the isoxazole scaffold is its labile N–O bond. If the reaction temperature exceeds -40 °C, or if a highly nucleophilic base is used, the base will attack the C-3 or C-5 position directly rather than acting as a Brønsted base. This nucleophilic attack triggers the cleavage of the N–O bond, irreversibly opening the ring[3].

metalation Isoxazole 3,5-Dimethylisoxazole Base Base Addition (e.g., n-BuLi or LDA) Isoxazole->Base LatMet Lateral Metalation (Deprotonation at C-5 Methyl) Base->LatMet -78 °C, Non-nucleophilic base RingOp Nucleophilic Attack (Ring Cleavage) Base->RingOp > -40 °C or Nucleophilic base Stable Stable Lithio-Anion (Ready for Electrophile) LatMet->Stable Degrade Enaminone / Nitrile (Undesired Byproducts) RingOp->Degrade

Pathway divergence in isoxazole metalation: Lateral lithiation vs. N-O bond cleavage.

Quantitative Comparison: Lateral Metalation Regioselectivity
PositionRelative Acidity (H-D Exchange Rate)Major Product upon Alkylation
C-5 Methyl 280x>99%
C-3 Methyl 1xTrace
Data highlights the kinetic and thermodynamic preference for C-5 deprotonation[2].
Protocol: Regioselective Lateral Lithiation and Epoxide Quenching

Self-Validating System: This protocol relies on strict internal temperature monitoring to prevent exothermic ring degradation.

  • Preparation: Flame-dry a Schlenk flask and purge with N2​ . Dissolve 3,5-dimethylisoxazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal thermocouple. Wait until the internal temperature reads strictly -78 °C.

  • Metalation: Slowly add 1.05 equivalents of n-Butyllithium (n-BuLi) dropwise down the side of the flask.

  • Validation Checkpoint: Monitor the internal thermocouple. If the temperature spikes above -65 °C, localized ring-opening has likely occurred. The solution must remain clear and pale yellow; a sudden shift to dark orange/red indicates N–O bond cleavage.

  • Incubation: Stir at -78 °C for 30 minutes to ensure complete formation of the C-5 lithio-anion.

  • Electrophilic Quench: Add the desired electrophile (e.g., propylene oxide, 1.2 equiv) dropwise[3].

  • Completion: Gradually warm the reaction to room temperature over 2 hours, then quench carefully with saturated aqueous NH4​Cl .

Module 3:[3+2] Cycloaddition Regiocontrol

Q: How do I prevent the formation of 3,4-disubstituted isomers when reacting nitrile oxides with alkynes? A: The regioselectivity of [3+2] cycloadditions depends heavily on the nature of the alkyne. The reaction proceeds via a reverse electron demand mechanism, where the nitrile oxide acts as an electrophile and the alkyne as a nucleophile[4]. The C1 of a terminal alkyne is the most nucleophilic site, and the C3 of the nitrile oxide is the most electropositive site. Therefore, thermal cycloaddition with terminal alkynes inherently favors the 3,5-regiomer due to optimal HOMO-LUMO interactions and steric relief[4]. However, if you are using internal alkynes or specific fluoroalkyl substitutions, thermal conditions yield poor regiocontrol, and transition metal catalysts (e.g., Cu or Ru) must be employed to direct the regiochemistry.

cycloaddition Start Nitrile Oxide + Alkyne Terminal Terminal Alkyne Start->Terminal Internal Internal Alkyne / Fluoroalkyl Start->Internal Thermal Thermal / Metal-Free Terminal->Thermal Internal->Thermal Catalyst Transition Metal Catalysis Internal->Catalyst Prod35 3,5-Disubstituted Isoxazole (Major) Thermal->Prod35 Steric & HOMO-LUMO control Prod34 3,4-Disubstituted / Mixtures Thermal->Prod34 Poor regiocontrol Catalyst->Prod35 Cu(I) or Ru(II) directed

Workflow for selecting [3+2] cycloaddition conditions to maximize regioselectivity.

References

  • Synthetic Utility of Epoxides for Chiral Functionalization of Isoxazoles National Institutes of Health (NIH) / PMC URL: [Link]

  • Synthetic Reactions Using Isoxazole Compounds CLOCKSS Archive URL: [Link]

  • Chemical Reactivity and Regioselectivity Investigation for the Formation of 3,5-Disubstituted Isoxazole via Cycloaddition [2+3] ResearchGate URL: [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Troubleshooting

Managing impurities in the synthesis of isoxazole derivatives

Welcome to the Isoxazole Synthesis Technical Support Center . This guide is designed for researchers, scientists, and drug development professionals who require authoritative, field-proven strategies for troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isoxazole Synthesis Technical Support Center . This guide is designed for researchers, scientists, and drug development professionals who require authoritative, field-proven strategies for troubleshooting impurity formation during the synthesis of isoxazole derivatives.

Isoxazoles are privileged heterocyclic scaffolds prevalent in pharmaceuticals, but their synthesis is frequently plagued by two major classes of impurities: regioisomers (during hydroxylamine condensations) and furoxan dimers (during 1,3-dipolar cycloadditions). This guide provides the mechanistic causality behind these issues and self-validating protocols to eliminate them.

Part 1: Mechanistic Overview of Impurity Pathways

Understanding the kinetic and thermodynamic drivers of impurity formation is the first step in troubleshooting. The diagram below illustrates the two primary synthetic routes to isoxazoles and their respective impurity pitfalls.

IsoxazolePathways Start1 Route A: 1,3-Diketone + Hydroxylamine Target Desired Isoxazole (Target Scaffold) Start1->Target Regioselective Cyclocondensation Impurity1 Regioisomer Impurity (5,3-disubstituted) Start1->Impurity1 Non-selective Nucleophilic Attack Start2 Route B: Nitrile Oxide + Alkyne Start2->Target [3+2] Cycloaddition (Controlled Conc.) Impurity2 Furoxan Dimer Impurity (1,2,5-oxadiazole 2-oxide) Start2->Impurity2 Dimerization (Excess Nitrile Oxide)

Mechanistic pathways of isoxazole synthesis and primary impurity formation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I getting an inseparable mixture of 3,5-disubstituted and 5,3-disubstituted isoxazole regioisomers when reacting hydroxylamine with 1,3-diketones?

The Causality: Hydroxylamine ( NH2​OH ) is an ambidentate nucleophile containing both nitrogen and oxygen reactive sites. When introduced to an unsymmetrical 1,3-diketone, the initial nucleophilic attack can occur at either of the two electrophilic carbonyl carbons[1]. This leads to the formation of two distinct oxime intermediates, which subsequently dehydrate and cyclize into a mixture of regioisomers. Because these isomers possess nearly identical polarities and molecular weights, chromatographic separation is notoriously difficult.

The Solution: Abandon the direct 1,3-diketone condensation. Instead, convert the 1,3-diketone into a β-enamino ketoester or a 1,3-monothiodiketone surrogate prior to the addition of hydroxylamine[2][3]. The introduction of a distinct leaving group (like an amine) or a heteroatom with different electronic properties (like a thiocarbonyl) breaks the symmetry of the electrophilic sites. The hydroxylamine will selectively attack the more reactive site, dictating a single, predictable cyclization pathway.

Q2: How can I minimize furoxan (dimer) formation during the 1,3-dipolar cycloaddition of nitrile oxides to alkynes?

The Causality: Nitrile oxides are highly reactive, transient 1,3-dipoles. If the concentration of the nitrile oxide in the reaction mixture is too high relative to the alkyne (dipolarophile), the nitrile oxide molecules will undergo a rapid self-dimerization process[4]. This competing pathway forms a stable furoxan (1,2,5-oxadiazole 2-oxide) impurity, drastically reducing the yield of the desired isoxazole[5][6].

The Solution: Never add pre-formed nitrile oxides in a bolus dose. You must generate the nitrile oxide in situ using a slow-release methodology. By slowly adding a base (such as triethylamine) to a hydroximoyl chloride precursor in the presence of an excess of the alkyne, you maintain a critically low steady-state concentration of the nitrile oxide. This kinetic control ensures the rate of the [3+2] cycloaddition heavily outpaces the rate of dimerization[7].

Part 3: Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of Isoxazoles via β-Enamino Ketoesters

Use this protocol to eliminate regioisomer impurities.

  • Surrogate Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 eq) in toluene. Add N,N-dimethylformamide dimethylacetal (DMF-DMA) (1.2 eq). Reflux for 4 hours to form the β-enamino ketoester. Concentrate under reduced pressure.

  • Cyclocondensation: Dissolve the crude β-enamino ketoester in absolute ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.1 eq) to the solution.

  • Reaction: Heat the mixture to 70 °C and stir for 2–4 hours. The dimethylamine leaving group will direct the cyclization exclusively to one regioisomer.

  • Workup: Cool to room temperature, remove the solvent in vacuo, and partition between ethyl acetate and water. Wash the organic layer with 1M HCl, then brine. Dry over Na2​SO4​ and concentrate.

  • Self-Validation Check: Validate the regiochemical outcome using 2D NMR (HMBC). The absolute absence of cross-peaks between the isoxazole ring proton ( C4​−H ) and the incorrect substituent's carbon confirms the total exclusion of the regioisomer impurity.

Protocol B: In Situ Nitrile Oxide Generation to Prevent Furoxan Dimers

Use this protocol to eliminate furoxan impurities during [3+2] cycloadditions.

  • Preparation: In an oven-dried flask under inert atmosphere (Argon), dissolve the alkyne dipolarophile (1.5 eq) and the hydroximoyl chloride precursor (1.0 eq) in anhydrous THF.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic generation of the dipole.

  • Kinetic Base Addition (Critical Step): Load triethylamine (1.1 eq) dissolved in THF into a syringe pump. Add the base dropwise to the reaction mixture at a rate of 0.5 mL/hour.

  • Cycloaddition: Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with dichloromethane, dry over MgSO4​ , and concentrate.

  • Self-Validation Check: Monitor the crude mixture via LC-MS. The furoxan dimer will appear at exactly twice the mass of the nitrile oxide monomer. A successful execution of this protocol will yield an LC-MS chromatogram with <5% area-under-the-curve for the dimer mass.

Part 4: Quantitative Impact on Impurity Profiles

The table below summarizes expected quantitative improvements when transitioning from standard methodologies to the optimized protocols described above.

Synthesis RouteSubstrate/Reagent StrategyTarget Isoxazole Yield (%)Primary ImpurityImpurity Yield (%)
1,3-Diketone + NH2​OH Standard direct condensation45 – 55%Regioisomer35 – 45%
1,3-Diketone + NH2​OH β-Enamino surrogate (Protocol A) > 90% Regioisomer < 2%
Nitrile Oxide + Alkyne Bolus base addition50 – 60%Furoxan Dimer30 – 40%
Nitrile Oxide + Alkyne Syringe pump addition (Protocol B) > 85% Furoxan Dimer < 5%

References

  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles Organic Letters - ACS Publications URL:[Link][1]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks PMC - National Institutes of Health URL:[Link][2]

  • Reaction of 1,3-Bis(het)arylmonothio-1,3-diketones with Sodium Azide: Regioselective Synthesis of 3,5-Bis(het)arylisoxazoles via Intramolecular N–O Bond Formation The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

  • Synthesis Towards Fulminic Acid and Its Derivatives in 1, 3-Dipolar Cycloaddition Reactions Digital Commons @ ETSU URL:[Link][4]

  • Synthesis and Characterisation of Photoresponsive Azobenzene-Biomolecule Conjugates MURAL - Maynooth University Research Archive Library URL:[Link][6]

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives J-Stage URL:[Link][7]

Sources

Optimization

Technical Support Center: Efficient Catalyst Selection for Coupling Reactions of 4-Bromo-Isoxazoles

Welcome to the technical support center for the functionalization of 4-bromo-isoxazoles. Isoxazoles are a vital class of heterocycles in medicinal chemistry and materials science.[1] Their direct functionalization, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 4-bromo-isoxazoles. Isoxazoles are a vital class of heterocycles in medicinal chemistry and materials science.[1] Their direct functionalization, particularly at the C4 position, is crucial but can be challenging due to the potential lability of the isoxazole ring under certain conditions, especially basic ones.[2][3] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of catalyst selection for efficient and high-yielding cross-coupling reactions.

Frequently Asked Questions (FAQs): Core Principles of Catalyst Selection

This section addresses fundamental questions regarding the selection of catalytic systems for the most common cross-coupling reactions involving 4-bromo-isoxazoles.

Q1: Which cross-coupling reactions are most effective for functionalizing 4-bromo-isoxazoles?

A1: The most widely employed and effective methods are palladium-catalyzed cross-coupling reactions.[4] These include:

  • Suzuki-Miyaura Coupling: For forming C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds with boronic acids or esters. This is often the first choice due to the low toxicity of boron reagents and broad functional group tolerance.[5][6]

  • Sonogashira Coupling: For forming C(sp²)–C(sp) bonds with terminal alkynes, a key reaction for creating rigid molecular scaffolds.[4][7]

  • Heck Coupling: For forming C(sp²)–C(sp²) bonds by coupling with alkenes.[5][8]

  • Buchwald-Hartwig Amination: For forming C(sp²)–N bonds with primary or secondary amines, essential for synthesizing many pharmaceutical compounds.[9][10]

Q2: What is the general role of the phosphine ligand, and why are bulky, electron-rich ligands often recommended?

A2: The phosphine ligand is critical as it modulates the stability and reactivity of the palladium catalyst.[5] Bulky, electron-rich ligands, such as the biaryl phosphines (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often superior for several reasons:

  • Promote Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, facilitating the oxidative addition step—the initial reaction with the 4-bromo-isoxazole.[11]

  • Stabilize the Catalyst: Their steric bulk helps prevent catalyst decomposition (e.g., formation of palladium black) and can favor the formation of the active monoligated palladium species.

  • Accelerate Reductive Elimination: They promote the final, product-forming step of the catalytic cycle, leading to faster overall reaction rates.

Q3: How do I choose the right base for my coupling reaction?

A3: Base selection is crucial and highly dependent on the specific reaction type and substrates. The base's primary role is often to facilitate the transmetalation step (in Suzuki coupling) or deprotonate a coupling partner (in Sonogashira and Buchwald-Hartwig reactions).[5][6]

  • For Suzuki Coupling: Inorganic bases are preferred. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are excellent choices.[6][12] K₃PO₄ is often effective for anhydrous couplings, though a small amount of water can sometimes be beneficial.[11]

  • For Sonogashira Coupling: Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard. They act as both a base and sometimes as a solvent.[4][12]

  • For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is common, but Cs₂CO₃ can also be effective, particularly with sensitive substrates.[5][13]

Troubleshooting Guide: Addressing Common Experimental Failures

This section is formatted to directly address specific problems you may encounter in the lab.

Issue 1: My Suzuki-Miyaura reaction has very low yield or fails completely.

  • Potential Cause: Inactive catalyst or inefficient oxidative addition. The C4 position of the isoxazole can be less reactive than other positions.[14]

  • Solution:

    • Switch to a More Active Ligand: Replace standard ligands like PPh₃ with a bulky, electron-rich biaryl phosphine ligand such as XPhos or SPhos. These are known to be effective for couplings with nitrogen-rich heterocycles.[14]

    • Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G2 or G3). These are often more stable and provide more consistent results than generating the catalyst in situ from a palladium source like Pd(OAc)₂.[15]

    • Ensure Anhydrous Conditions: Water can deactivate the catalyst and promote unwanted side reactions. Ensure your solvent (e.g., dioxane, toluene) is anhydrous and that reagents are dry.[12][14]

Issue 2: I am observing significant debromination of my 4-bromo-isoxazole starting material.

  • Potential Cause: Debromination (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by hydrogen.[15] This can be promoted by high temperatures, certain bases, and protic solvents.

  • Solution:

    • Lower the Reaction Temperature: Run the reaction at the lowest effective temperature and for the shortest time necessary for completion.[15]

    • Change the Base/Solvent System: Switch from strong inorganic bases (like NaOH) to milder ones (like K₃PO₄ or Cs₂CO₃).[14] Use aprotic solvents like dioxane or toluene instead of protic ones like alcohols.[14][15]

    • Optimize the Ligand: As with low yield issues, bulky, electron-rich phosphines can favor the desired cross-coupling pathway over debromination.[14]

Issue 3: My boronic acid is decomposing, leading to homocoupling or protodeboronation.

  • Potential Cause: Protodeboronation (replacement of the boronic acid group with hydrogen) is often caused by excess water or overly strong bases.[12] Homocoupling (dimerization of the boronic acid) can be promoted by the presence of oxygen.

  • Solution:

    • Minimize Water: Use anhydrous solvents and reagents. A biphasic system (e.g., toluene/water) can sometimes be effective, but for sensitive substrates, strictly anhydrous conditions are better.[14]

    • Thoroughly Degas the Reaction Mixture: Purge the solvent and reaction vessel with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding the catalyst to remove dissolved oxygen.[12]

    • Use Boronic Esters: Pinacol (Bpin) esters of boronic acids are often more stable and less prone to protodeboronation and homocoupling.

Issue 4: My Sonogashira coupling results in a black precipitate (palladium black) and low yield.

  • Potential Cause: This indicates decomposition of the palladium catalyst. This is a known issue in Sonogashira reactions.[12]

  • Solution:

    • Use a More Stable Pre-catalyst: Instead of generating the catalyst from simple salts, use a more robust pre-catalyst.

    • Add Excess Ligand: Adding a slight excess of the phosphine ligand can help stabilize the palladium center and prevent agglomeration into palladium black.[12]

    • Consider Copper-Free Conditions: While classic Sonogashira reactions use a copper(I) co-catalyst, copper-free conditions have been developed which can sometimes be milder and avoid certain side reactions.[16]

Data Presentation & Catalyst System Comparison

The selection of a catalyst system is a multi-variable optimization problem. The table below summarizes typical starting conditions for various coupling reactions with 4-bromo-isoxazoles.

Reaction Type Typical Pd Source (mol%) Recommended Ligand (mol%) Typical Base (equiv) Solvent Temp (°C) Key Considerations
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃ (1-5%)XPhos or SPhos (2-10%)K₃PO₄ or Cs₂CO₃ (2-3)Dioxane, Toluene80-120Prone to debromination; requires anhydrous/degassed conditions.[12][14]
Sonogashira PdCl₂(PPh₃)₂ (2-5%)(Often included)Et₃N or DIPEA (2-3)THF, DMF50-100Copper (I) iodide (CuI) is a common co-catalyst.[4][12]
Heck Pd(OAc)₂ (1-5%)P(o-tolyl)₃ or P(t-Bu)₃ (2-10%)Et₃N or NaOAc (2-3)DMF, Acetonitrile80-120Base choice can influence regioselectivity.[5]
Buchwald-Hartwig Pd₂(dba)₃ (1-3%)Xantphos or BINAP (2-6%)NaOtBu or Cs₂CO₃ (1.5-2)Toluene, Dioxane80-110Requires strictly inert atmosphere and strong, non-nucleophilic bases.[5][13]

Visualized Workflows and Mechanisms

Diagrams can simplify complex decision-making processes and illustrate reaction pathways.

Catalytic Cycle cluster_main General Cross-Coupling Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ pd2_complex Pd(II) Complex (Ar-Pd(II)-X)L₂ pd0->pd2_complex Oxidative Addition (+ Ar-X) ArR Product (Ar-R) pd0->ArR transmetal_intermediate Transmetalation Intermediate (Ar-Pd(II)-R)L₂ pd2_complex->transmetal_intermediate Transmetalation (+ R-M) transmetal_intermediate->pd0 Reductive Elimination (- Ar-R) ArX 4-Bromo-Isoxazole (Ar-X) ArX->pd2_complex RM Coupling Partner (R-M) RM->transmetal_intermediate

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Flowchart decision decision start Reaction Analysis: Low Yield or Failure decision1 Starting Material Consumed? start->decision1 Check TLC/LC-MS solution solution decision2 Catalyst Decomposition (e.g., Pd Black)? decision1->decision2 No decision3 Major Byproduct Observed? decision1->decision3 Yes solution1 Use robust pre-catalyst. Increase ligand loading. Ensure inert atmosphere. decision2->solution1 Yes solution2 Increase temperature. Switch to more active ligand (e.g., XPhos). Check reagent purity. decision2->solution2 No decision4 Byproduct is Debrominated SM? decision3->decision4 Yes solution5 Lower temperature. Screen different solvent/base. Check for substrate decomposition. decision3->solution5 No (Complex Mixture) solution3 Use milder base (K₃PO₄). Use aprotic solvent. Lower reaction temperature. decision4->solution3 Yes solution4 Thoroughly degas solvent. Ensure anhydrous conditions. Use boronic ester. decision4->solution4 No (e.g., Homocoupling)

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Elucidation of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide Executive Summary & Analytical Challenge Isoxazole derivatives are highly pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

Executive Summary & Analytical Challenge

Isoxazole derivatives are highly privileged scaffolds in medicinal chemistry, frequently deployed as metabolically stable bioisosteres for amides and esters. Among these, (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (CAS: 1040278-91-8) serves as a critical building block for cross-coupling reactions (e.g., Suzuki-Miyaura) due to its reactive C4-bromine handle.

The primary analytical challenge during the synthesis of this compound is regiochemical validation . Electrophilic halogenation of the unbrominated precursor, (5-methyl-1,2-oxazol-3-yl)methanol, can theoretically occur at multiple sites or lead to over-halogenation. To ensure scientific integrity, researchers cannot rely on a single analytical modality. This guide objectively compares the spectroscopic performance of the 4-bromo product against its unbrominated alternative and establishes self-validating protocols using 2D NMR and LC-HRMS to definitively prove structural identity.

Molecular Comparison: Brominated Product vs. Unbrominated Alternative

To validate the successful synthesis of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol, its spectroscopic profile must be directly compared against the unbrominated starting material. Relying solely on FT-IR is insufficient, as the C-Br stretch (~670 cm⁻¹) often overlaps with the fingerprint region of the isoxazole ring. Instead, high-resolution techniques must be employed.

Table 1: Comparative Performance of Analytical Modalities
Analytical ModalityUnbrominated Alternative4-Bromo ProductDiagnostic Causality
¹H NMR (1D) Sharp singlet at ~6.0 ppm (C4-H).Complete loss of the ~6.0 ppm signal.Confirms substitution at the C4 position.
¹³C NMR (1D) C4 carbon resonates at ~103.0 ppm.C4 carbon shifts upfield to ~95.0 ppm .The "heavy atom effect" of bromine causes increased shielding of the attached carbon [1].
LC-HRMS (ESI+) Single [M+H]⁺ peak at m/z 114.05.1:1 Isotopic Doublet at m/z 191.96 / 193.96.Validates mono-bromination via the natural ⁷⁹Br/⁸¹Br isotopic distribution.

Self-Validating Experimental Protocols

Do not merely acquire data; design experiments that validate their own outcomes. The following protocols are engineered to eliminate ambiguity in regiochemical assignment.

Protocol A: Regiochemical Assignment via 2D NMR (HMBC)

While 1D NMR confirms the presence of functional groups, it cannot prove their connectivity on the fully substituted, proton-less isoxazole ring. Heteronuclear Multiple Bond Correlation (HMBC) is required to map the molecule [2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the purified product in 0.6 mL of DMSO-d₆.

    • Causality: DMSO-d₆ is specifically chosen over CDCl₃ because its strong hydrogen-bonding capability slows the proton exchange rate of the -CH₂OH group. This allows the hydroxyl proton to be observed as a sharp, coupled triplet rather than a broad, ambiguous hump, validating the integrity of the hydroxymethyl group.

  • 1D Acquisition: Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra to establish the baseline chemical shifts. Verify the absence of the C4-H proton.

  • HMBC Acquisition: Run a 2D ¹H-¹³C HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Causality (The Logic Loop): The isoxazole core has no attached protons. To prove the bromine is at C4, we must observe the long-range 3-bond ( 3J ) couplings. The C5-methyl protons and the C3-methylene protons will both show a 3J correlation to the same highly shielded quaternary carbon (~95 ppm). If this convergent correlation is observed, the regiochemistry is mathematically locked.

Protocol B: Isotopic Profiling via LC-HRMS

Step-by-Step Methodology:

  • Chromatography: Inject 1 µL of a 1 µg/mL sample onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent, dramatically enhancing the ionization efficiency of the isoxazole nitrogen in the positive Electrospray Ionization (ESI+) source.

  • MS1 Isotopic Validation: Scan in positive mode.

    • Causality: Bromine naturally exists as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio (50.69% to 49.31%). The detection of a strict 1:1 doublet at exact masses m/z 191.966 and 193.964 is a self-validating check that exactly one bromine atom has been incorporated.

  • MS2 Fragmentation: Apply Higher-energy Collisional Dissociation (HCD) at 25 eV.

    • Causality: Isoxazoles characteristically fragment via the cleavage of the weak N-O bond [3]. Observing the loss of the hydroxymethyl radical followed by N-O cleavage confirms the heterocyclic core remains intact post-bromination.

Quantitative Data Summaries

Table 2: Expected NMR Chemical Shifts for the 4-Bromo Product

Solvent: DMSO-d₆. Reference: TMS (0.0 ppm).

NucleusPositionExpected Shift (δ, ppm)MultiplicityStructural Causality
¹H C5-CH2.35 – 2.45Singlet (3H)Deshielded by the adjacent isoxazole oxygen.
¹H C3-CH4.40 – 4.60Doublet (2H)Deshielded by the hydroxyl group and C=N bond.
¹H -OH 5.30 – 5.50Triplet (1H)Coupled to the adjacent CH₂; stabilized by DMSO.
¹³C C4 (C-Br)92.0 – 97.0QuaternaryHeavy atom effect of Bromine induces an upfield shift[4].
¹³C C3 (C=N)160.0 – 164.0QuaternaryDeshielded by the electronegativity of the ring nitrogen.
¹³C C5 (C-O)167.0 – 171.0QuaternaryMost deshielded carbon due to direct attachment to ring oxygen.

Spectroscopic Workflows & Logic Visualization

The following diagrams map the logical progression of the analytical workflow and the specific 2D NMR correlations used to validate the molecular structure.

Workflow Synth Compound Synthesis (Isoxazole Core) Screen Initial Screening (FT-IR & GC-MS) Synth->Screen Crude Product NMR1D 1D NMR (1H, 13C) Structural Backbone Screen->NMR1D Purified Material NMR2D 2D NMR (HMBC) Regiochemical Assignment NMR1D->NMR2D Isomer Resolution HRMS LC-HRMS Exact Mass & Isotopes NMR2D->HRMS Final Validation

Fig 1. Sequential analytical workflow for the structural validation of isoxazole derivatives.

HMBC cluster_0 Proton Sources (1H) cluster_1 Carbon Targets (13C) H_Me C5-CH3 (δ ~2.4 ppm) C5 C5 (Isoxazole) (δ ~169 ppm) H_Me->C5 2J (Strong) C4 C4-Br (Isoxazole) (δ ~95 ppm) H_Me->C4 3J (Diagnostic) H_CH2 C3-CH2OH (δ ~4.5 ppm) H_CH2->C4 3J (Diagnostic) C3 C3 (Isoxazole) (δ ~162 ppm) H_CH2->C3 2J (Strong)

Fig 2. Key 2D HMBC logical correlations confirming the C4-bromo regiochemistry.

References

  • Title : 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles | Source : ResearchGate | URL :[Link]

  • Title : New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies | Source : PMC (National Institutes of Health) | URL :[Link]

  • Title : Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers | Source : ACS Publications | URL :[Link]

Comparative

Biological Activity Screening of Novel Compounds Derived from (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol: A Comparative Guide

Executive Summary & Molecular Rationale The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from anti-inflammatory agents (e.g....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from anti-inflammatory agents (e.g., Valdecoxib) to beta-lactamase resistant antibiotics (e.g., Cloxacillin)[1]. Within this chemical space, (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (CAS: 1040278-91-8) emerges as a highly versatile, bifunctional building block for drug discovery[2].

The strategic value of this specific precursor lies in its orthogonal reactivity, which allows researchers to systematically explore Structure-Activity Relationships (SAR):

  • C4-Bromo Group: Serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings). This enables the introduction of diverse aryl or heteroaryl substituents, which are critical for anchoring the molecule into hydrophobic binding pockets, such as the secondary side pocket of the COX-2 enzyme[3].

  • C3-Hydroxymethyl Group: Provides a modifiable site for esterification, etherification, or oxidation to a carboxylic acid/amide. Modifying this group allows for precise fine-tuning of the molecule's Topological Polar Surface Area (TPSA) and aqueous solubility, directly influencing pharmacokinetics and cellular permeability[4].

This guide objectively compares the biological performance of novel derivatives synthesized from this scaffold against industry-standard therapeutics, supported by robust, self-validating experimental methodologies.

Comparative Biological Activity Profiles

To evaluate the performance of novel derivatives derived from (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol, we compare two representative lead compounds against standard clinical drugs.

  • Derivative A: A C4-aryl, C3-carboxamide analog optimized for anti-inflammatory targets[3].

  • Derivative B: A C4-heteroaryl, C3-ether analog optimized for membrane penetration[4].

Table 1: In Vitro COX-1 and COX-2 Inhibition Profile

Data synthesized from comparative isoxazole-carboxamide screening models evaluating anti-inflammatory potential[3].

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference Standard
Derivative A 18.45 ± 1.200.042 ± 0.01439.2-
Derivative B 12.30 ± 0.800.850 ± 0.0514.4-
Celecoxib (Selective)14.79 ± 0.470.004 ± 0.003369.7Positive Control
Ketoprofen (Non-selective)0.043 ± 0.020.066 ± 0.050.65Positive Control

Mechanistic Insight: Derivative A demonstrates a highly selective COX-2 inhibition profile, outperforming the selectivity index of the standard drug Celecoxib. The bulky aryl group introduced at the C4 position effectively occupies the COX-2 specific secondary side pocket, which is sterically inaccessible in COX-1 due to the Ile523 substitution[3].

Table 2: Antimicrobial Minimum Inhibitory Concentration (MIC)

Evaluating the dual-action potential of isoxazole derivatives against bacterial and fungal strains[5],[4].

CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
Derivative A >100>10064.0
Derivative B 2.08.04.0
Gentamicin (Antibacterial)0.51.0N/A
Miconazole (Antifungal)N/AN/A2.0

Mechanistic Insight: While Derivative A is highly specific to enzyme inhibition, Derivative B exhibits potent broad-spectrum antimicrobial activity. The ether linkage at C3 significantly enhances lipophilicity, facilitating rapid penetration through the complex lipid bilayers of both Gram-negative bacteria and fungal cell walls[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific controls to rule out experimental artifacts.

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

Causality for Method Selection: Highly conjugated isoxazole derivatives often exhibit intrinsic absorbance in the UV-Vis spectrum, which can confound traditional colorimetric readouts. A fluorometric approach utilizing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) is causally selected to eliminate background interference and increase sensitivity[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Assay Buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Note: Hematin is strictly required as a cofactor for the peroxidase activity of COX enzymes.

  • Enzyme Hydration: Reconstitute recombinant human COX-2 enzyme in the assay buffer. Keep on ice to prevent thermal degradation prior to the assay.

  • Inhibitor Incubation: In a 96-well black microplate, add 150 µL assay buffer, 10 µL enzyme, and 10 µL of the test compound. The compound must be dissolved in DMSO, ensuring the final DMSO concentration in the well is <1% to prevent solvent-induced enzyme denaturation. Incubate at 37°C for 15 minutes.

    • Validation System: Include a Vehicle Control (1% DMSO) to establish baseline uninhibited enzyme activity, and a Positive Control (Celecoxib, 1 µM) to confirm assay sensitivity and dynamic range[3].

  • Reaction Initiation: Add 10 µL of the fluorometric substrate (ADHP) and 10 µL of Arachidonic Acid (the native substrate).

  • Kinetic Readout: Immediately measure fluorescence (Excitation 535 nm / Emission 587 nm) continuously for 5 minutes. The rate of highly fluorescent resorufin formation is directly proportional to COX-2 activity.

Protocol 2: High-Throughput Antimicrobial Microdilution (Resazurin Assay)

Causality for Method Selection: Traditional turbidity measurements (OD600) can be compromised by the precipitation of poorly soluble novel compounds in aqueous media. Resazurin acts as a redox indicator, providing a definitive readout of cellular metabolic activity regardless of media clarity[5].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to the exponential growth phase. Adjust to a 0.5 McFarland standard, then dilute 1:100 to achieve a standardized ~5 × 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the isoxazole derivatives (ranging from 128 µg/mL to 0.25 µg/mL) in MHB.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

    • Validation System: Include a Sterility Control (MHB + compound, no bacteria) to check for auto-reduction of resazurin by the compound itself, and a Growth Control (MHB + bacteria, no compound) to ensure organism viability.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is recorded as the lowest concentration that remains entirely blue.

Mechanistic and Workflow Visualizations

The following diagrams map the logical progression of isoxazole screening and the biochemical mechanism of target inhibition.

COX2_Mechanism AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds to Catalytic Domain PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 Cyclooxygenation PGE2 Prostaglandin E2 (Inflammation Mediator) PGH2->PGE2 Tissue-Specific Isomerases ISOX (4-Bromo-5-methyl-1,2-oxazol-3-yl) Derivative ISOX->COX2 Competitive Inhibition (Blocks AA Access)

Mechanism of COX-2 competitive inhibition by novel isoxazole derivatives.

Screening_Workflow Lib Derivative Library Prim Primary Screen (Enzyme Assay) Lib->Prim High-Throughput Sec Secondary Screen (Cell Viability) Prim->Sec IC50 < 1 µM Lead Lead Compound Selection Sec->Lead Low Cytotoxicity

High-throughput screening and validation workflow for isoxazole libraries.

References

  • A Comparative Analysis of the Biological Activity of 3,5-Diphenylisoxazole and Other Isoxazole Isomers. Benchchem. Available at:[1]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. Human Journals. Available at:[5]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH. Available at:[4]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. NIH (PMC). Available at:[3]

  • (4-bromo-5-methyl-1,2-oxazol-3-yl)methanol. Molport. Available at:[2]

Sources

Validation

A Comparative Guide to the Structural Elucidation of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol Derivatives: X-ray Crystallography and Beyond

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint that dictates its function, reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint that dictates its function, reactivity, and interactions with biological targets. This guide provides an in-depth, objective comparison of X-ray crystallography as the gold standard for the structural analysis of small molecules, with a specific focus on (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol and its derivatives. We will also explore alternative techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a comprehensive understanding of the available analytical arsenal.

The isoxazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The precise arrangement of substituents on this five-membered heterocycle, such as the bromo, methyl, and methanol groups in our topic compound, is critical to its pharmacological profile. Understanding the subtle interplay of intermolecular forces and conformational preferences, as revealed by X-ray crystallography, can provide invaluable insights for rational drug design and lead optimization.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction remains the most powerful and definitive method for determining the absolute three-dimensional structure of a crystalline solid. It provides precise atomic coordinates, bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. This level of detail is often unattainable with other analytical techniques.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution. The following protocol outlines the key stages for a (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol derivative.

Experimental Protocol: Single-Crystal X-ray Diffraction of a (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol Derivative

  • Synthesis and Purification:

    • Synthesize the target compound using established synthetic routes for isoxazole derivatives, for example, via a 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne.[3]

    • Purify the crude product to the highest possible degree (>98%) using column chromatography or recrystallization. Purity is critical for obtaining high-quality crystals.

  • Crystallization:

    • This is often the most challenging and empirical step. The goal is to slowly precipitate the compound from a supersaturated solution to allow for the formation of well-ordered single crystals.

    • Techniques:

      • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

      • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution on a siliconized glass slide. Invert the slide over a reservoir containing a poor solvent in a sealed chamber. The gradual diffusion of the poor solvent's vapor into the drop will induce crystallization.

      • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and then slowly cool the solution.

  • Crystal Mounting and Data Collection:

    • Carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K) to minimize radiation damage.

    • Mount the goniometer on the X-ray diffractometer. Modern diffractometers are equipped with a high-intensity X-ray source (e.g., a microfocus sealed tube or a rotating anode) and a sensitive detector (e.g., a CCD or CMOS detector).

    • Center the crystal in the X-ray beam and collect a series of diffraction images as the crystal is rotated.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

    • Determine the unit cell parameters and the crystal system.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

  • Structure Refinement:

    • Refine the atomic coordinates, thermal parameters, and occupancies against the experimental diffraction data using least-squares methods.

    • Locate and refine hydrogen atoms.

    • The quality of the final structure is assessed by parameters such as the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification (>98%) synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement

Case Study: Crystal Structure of a Close Analog

While a crystal structure for the exact (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol is not publicly available at the time of writing, the Cambridge Structural Database (CSD) and other crystallographic databases contain a wealth of information on closely related structures.[4][5][6] For instance, the crystal structure of 4-bromo-5-methyl-1,2-oxazol-3-amine has been determined and provides a valuable proxy for understanding the structural features of this class of compounds.[7]

Crystallographic Parameter Value for 4-bromo-5-methyl-1,2-oxazol-3-amine[7]
Chemical Formula C₄H₅BrN₂O
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 6.4176 Å, b = 7.1023 Å, c = 7.5370 Å
α = 94.502°, β = 100.535°, γ = 115.558°
Volume 295.4 ų
Z 2
Residual Factor (R1) 0.0331

The data presented in the table above showcases the high precision achievable with X-ray crystallography. The low residual factor indicates a good agreement between the experimental data and the final structural model.

A Comparative Perspective: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another cornerstone of structural elucidation in organic chemistry.[8] Unlike X-ray crystallography, which provides a static picture of a molecule in the solid state, NMR provides information about the structure and dynamics of molecules in solution.[2][9]

Key Principles of NMR for Structural Elucidation
  • Chemical Shift (δ): The position of a signal in an NMR spectrum is indicative of the chemical environment of the nucleus (typically ¹H or ¹³C).

  • Spin-Spin Coupling (J): The splitting of NMR signals provides information about the connectivity of atoms.

  • Nuclear Overhauser Effect (NOE): This effect allows for the determination of through-space proximities of nuclei, which is crucial for defining the three-dimensional structure.

X-ray Crystallography vs. NMR Spectroscopy: A Head-to-Head Comparison
Feature X-ray Crystallography NMR Spectroscopy
Sample Phase Crystalline SolidSolution
Information Obtained Precise atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, stereochemistry, conformational dynamics in solution
Requirement High-quality single crystalsSoluble sample
Molecular Size No theoretical upper limit[10]Generally limited to smaller molecules for detailed structural elucidation
Ambiguity Provides a single, unambiguous structureCan sometimes lead to multiple possible conformations in solution
Dynamics Provides a time-averaged static structureCan provide information on molecular motion and flexibility[9]

G cluster_methods Structural Elucidation Methods cluster_info Information Provided xray X-ray Crystallography static_structure Static 3D Structure (Solid State) xray->static_structure nmr NMR Spectroscopy dynamic_structure Dynamic 3D Structure (Solution) nmr->dynamic_structure connectivity Connectivity nmr->connectivity

Conclusion: An Integrated Approach for Comprehensive Structural Understanding

For the unambiguous determination of the three-dimensional structure of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol derivatives, single-crystal X-ray diffraction is the undisputed method of choice. It provides a high-resolution, static snapshot of the molecule, which is invaluable for understanding its intrinsic properties and intermolecular interactions.

However, a comprehensive structural characterization often benefits from a multi-technique approach. NMR spectroscopy serves as a powerful complementary tool, offering insights into the molecule's behavior and conformation in a solution environment, which can be more biologically relevant.[9] By integrating the precise structural data from X-ray crystallography with the dynamic information from NMR, researchers can build a more complete and nuanced understanding of these important pharmaceutical building blocks.

References

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • Pinto, D. C. G. A., et al. (n.d.).
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025, August 12).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM - Sygn
  • 4-Bromo-5-methyl-1,2-oxazol-3-amine. PubChem. (n.d.). [Link]

  • Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy - Benchchem. (n.d.).
  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.). [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net. (2019, October 30). [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. (n.d.). [Link]

  • The Cambridge Structural D
  • 4-BROMO-5-METHYL-1,3-OXAZOLE — Chemical Substance Inform
  • 7064-37-1|4-Bromo-5-methylisoxazole|BLD Pharm. (n.d.).
  • 4-Bromo-5-methylisoxazole - CymitQuimica. (n.d.).
  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). [Link]

  • Sames, D., et al. (2000, February 15). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents1. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Largest Curated Crystal Structure Database - CCDC. (n.d.). [Link]

  • 4-bromo-5-methylisoxazole-3-carboxylic acid (C5H4BrNO3) - PubChemLite. (n.d.).
  • Search - Access Structures - CCDC. (n.d.). [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)
  • 5-(Thiophen-2-yl)oxazole - Organic Syntheses Procedure. (n.d.). [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid - ResearchGate. (2025, June 25). [Link]

Sources

Comparative

Comparing different palladium catalysts for Suzuki coupling of 4-bromo-isoxazoles.

The 4-isoxazole core is a highly privileged pharmacophore found in numerous biologically active molecules, ranging from COX-2 inhibitors like Valdecoxib to modern allosteric RORγt inverse agonists[1][2]. However, functio...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-isoxazole core is a highly privileged pharmacophore found in numerous biologically active molecules, ranging from COX-2 inhibitors like Valdecoxib to modern allosteric RORγt inverse agonists[1][2]. However, functionalizing the C-4 position via the Suzuki-Miyaura cross-coupling of 4-bromoisoxazoles presents a unique synthetic challenge.

Unlike standard aryl bromides, 4-bromoisoxazoles are highly electron-deficient, and the N-O bond of the isoxazole ring is notoriously sensitive to strongly basic conditions and elevated temperatures. Improper catalyst selection often leads to competitive ring-opening (cleavage of the N-O bond), protodehalogenation, or homocoupling, drastically reducing yields.

This guide provides an objective, data-driven comparison of three distinct classes of palladium catalysts for the Suzuki coupling of 4-bromoisoxazoles, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols.

Mechanistic Evaluation of Catalyst Systems

To successfully couple 4-bromoisoxazoles, the catalytic cycle must be accelerated to allow for milder reaction conditions (lower temperatures and weaker bases). Here is how different palladium systems perform:

The Legacy Standard: Pd(PPh3​)4​

Traditionally, tetrakis(triphenylphosphine)palladium(0) has been the go-to catalyst for Suzuki couplings. However, the monodentate triphenylphosphine ligand is relatively electron-poor compared to modern alkyl phosphines, resulting in a slow oxidative addition into the C-Br bond. To force the reaction to completion, temperatures of 80–100 °C and strong bases (e.g., Na2​CO3​ ) are required[3][4].

  • The Causality of Failure: At 80+ °C in the presence of aqueous base, the isoxazole ring undergoes nucleophilic attack, leading to N-O bond cleavage and degradation of the starting material. Yields rarely exceed 40-50% for complex substrates.

The Bidentate Workhorse: Pd(dppf)Cl2​

The introduction of bidentate ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) offers a significant improvement. The large bite angle of the dppf ligand forces the palladium intermediate into a cis-geometry, which thermodynamically accelerates the reductive elimination step[2][5].

  • The Causality of Success: Because reductive elimination is accelerated, the reaction can proceed efficiently with milder bases like Cs2​CO3​ in dimethoxyethane (DME) at 80 °C. This system typically achieves 60–80% yields and is highly reliable for standard 4-arylisoxazole synthesis[2].

The Modern Solution: Buchwald Precatalysts (XPhos Pd G3)

For highly decorated or exceptionally sensitive isoxazoles, Buchwald precatalysts represent the state-of-the-art. The XPhos ligand is a bulky, electron-rich dialkylbiaryl phosphine that dramatically accelerates oxidative addition. Furthermore, the Generation 3 (G3) precatalyst rapidly generates the active mono-ligated Pd(0) species at room temperature upon the addition of a weak base[6][7].

  • The Causality of Excellence: The extreme reactivity of the Pd(0) -XPhos complex allows the Suzuki coupling to reach full conversion at 40 °C using a mild base like K3​PO4​ . At this low temperature, isoxazole ring-opening is completely suppressed, resulting in near-quantitative yields (>90%)[6][7].

Comparative Performance Data

The following table summarizes the quantitative performance of these catalysts when coupling 4-bromoisoxazole with a standard electron-rich arylboronic acid (e.g., 4-methoxyphenylboronic acid).

Catalyst SystemLigand TypeBase / SolventOptimal TempReaction TimeTypical YieldRing Degradation Risk
Pd(PPh3​)4​ Monodentate Na2​CO3​ / Toluene-EtOH90 °C12–18 h35–45%High
Pd(dppf)Cl2​ Bidentate Cs2​CO3​ / DME-H₂O80 °C4–6 h65–80%Moderate
XPhos Pd G3 Dialkylbiaryl K3​PO4​ / THF-H₂O40 °C1–2 h92–98% Negligible

Experimental Workflows & Logical Relationships

The diagram below illustrates the logical workflow for selecting a catalyst based on the thermal sensitivity of the isoxazole core.

CatalystComparison cluster_paths Start Substrate: 4-Bromoisoxazole + Arylboronic Acid Cat1 Legacy System Pd(PPh3)4 / Na2CO3 80-100 °C Start->Cat1 High Temp Cat2 Bidentate System Pd(dppf)Cl2 / Cs2CO3 80 °C Start->Cat2 Med Temp Cat3 Buchwald Precatalyst XPhos Pd G3 / K3PO4 40 °C Start->Cat3 Low Temp Res1 High Ring Degradation Low Yield (<40%) Cat1->Res1 Strong Base Cleavage Res2 Moderate Degradation Good Yield (60-80%) Cat2->Res2 Accelerated Reductive Elimination Res3 Intact Isoxazole Core Excellent Yield (>90%) Cat3->Res3 Rapid Oxidative Addition

Workflow comparing palladium catalysts for 4-bromoisoxazole Suzuki couplings based on temperature.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific degassing techniques and checkpoint monitoring ensures that the causality of failure (e.g., oxygen poisoning) is mitigated.

Protocol A: High-Yield Mild Coupling using XPhos Pd G3

Best for highly sensitive or heavily functionalized 4-bromoisoxazoles.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoisoxazole (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst Loading: Add XPhos Pd G3 (0.02 equiv, 2 mol%). Causality: G3 precatalysts are bench-stable, but limiting atmospheric exposure prevents premature activation.

  • Solvent Degassing: Add THF (4.0 mL). Sparge the solution with Argon for 10 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich XPhos ligand to a phosphine oxide, killing the catalytic cycle.

  • Base Addition: Add a degassed aqueous solution of K3​PO4​ (0.5 M, 4.0 mL, 2.0 equiv).

  • Reaction: Stir the biphasic mixture vigorously at 40 °C.

  • Validation Checkpoint: After 1 hour, sample the organic layer for LC-MS. You should observe complete consumption of the 4-bromoisoxazole mass and the appearance of the product mass. If protodeboronation (Ar-H) is observed without product formation, the system was not properly degassed.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Standard Coupling using Pd(dppf)Cl2​

Best for simple substrates where Buchwald precatalysts are unavailable.

  • Preparation: Charge a pressure vial with 4-bromoisoxazole (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv, 1.5 mmol), and Cs2​CO3​ (2.0 equiv, 2.0 mmol)[2].

  • Catalyst Loading: Add Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 equiv, 5 mol%).

  • Solvent Addition: Add a 4:1 mixture of DME and H2​O (5.0 mL total). Sparge with Argon for 15 minutes.

  • Reaction: Seal the vial and heat to 80 °C for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The starting material should disappear. A baseline spot may appear, indicating minor isoxazole ring degradation.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black (which causes product degradation during concentration), then extract with EtOAc and purify.

Sources

Validation

A Comparative Guide to the In-Vitro Evaluation of Novel Compounds Derived from (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol

Abstract The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive framework for the synthesis and comparative in-vitro evaluation of novel derivatives originating from the versatile building block, (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol. We present detailed, field-tested protocols for assessing both the anticancer and antimicrobial potential of these new chemical entities. The methodologies are designed to be self-validating, emphasizing robust controls and clear endpoints. By integrating synthetic strategy with parallel screening cascades, this guide serves as a technical resource for researchers in drug discovery to efficiently identify and characterize lead compounds, interpret structure-activity relationships (SAR), and select promising candidates for further mechanistic studies.

Introduction: The Rationale for Isoxazole Derivatization

Isoxazole-containing compounds are of significant interest due to their proven therapeutic potential, exhibiting activities that span anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1] Their unique electronic and structural characteristics, including the weak N-O bond, make them not only biologically active but also versatile intermediates for further chemical modification.[1] The starting material, (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol, offers three key points for diversification: the bromo substituent at the 4-position, the methyl group at the 5-position, and, most readily, the primary alcohol at the 3-position.

The hydroxyl group is an ideal handle for introducing a variety of functional groups to systematically probe the chemical space around the isoxazole core. By converting the alcohol to ethers or esters, we can precisely modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications are critical for influencing pharmacokinetic profiles and binding affinities to biological targets, forming the basis of structure-activity relationship (SAR) studies.[3] This guide focuses on creating a small, representative library of ether derivatives and establishing a robust in-vitro testing cascade to compare their biological performance objectively.

Synthesis of a Focused Compound Library

To investigate the impact of structural modifications on biological activity, a focused library of ether derivatives (Compounds 2a-2c ) was synthesized from the parent alcohol 1 . The synthetic route employs a standard Williamson ether synthesis, a reliable and high-yielding reaction.

Reaction Scheme:

  • Step 1 (Deprotonation): The hydroxyl group of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (1 ) is deprotonated using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF) to form a reactive alkoxide intermediate.

  • Step 2 (Nucleophilic Substitution): The alkoxide then displaces a halide from an appropriate alkyl or benzyl halide (e.g., benzyl bromide, 4-chlorobenzyl bromide, 4-methoxybenzyl bromide) via an SN2 reaction to form the desired ether derivatives 2a-c .

The choice to introduce substituted benzyl groups is a classic SAR strategy. It allows for the exploration of electronic effects (electron-donating -OCH₃ vs. electron-withdrawing -Cl) and steric effects on biological activity, compared to the unsubstituted benzyl group.

Caption: Overall workflow from synthesis to in-vitro evaluation.

In-Vitro Testing Methodologies: A Comparative Framework

The primary goal of in-vitro testing is to rapidly and cost-effectively assess the biological activity of newly synthesized compounds. Based on the extensive literature on isoxazoles, we will focus on two key therapeutic areas: oncology and infectious diseases.[2][4]

Anticancer Activity: Cytotoxicity Screening via MTT Assay

The MTT assay is a foundational colorimetric method for evaluating a compound's effect on cell viability and proliferation.[5][6] Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[6][8]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Harvest and count adherent cancer cells (e.g., HepG2, human hepatocellular carcinoma) during their exponential growth phase.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Causality: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overconfluence and nutrient depletion, confounding the results.[6]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each test compound (1, 2a-2c ) and a positive control (e.g., Doxorubicin) in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells must be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Self-Validation: Include the following controls:

      • Untreated Control: Cells treated with medium only (represents 100% viability).

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells.[9]

      • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

      • Blank Control: Wells with medium only (no cells) for background absorbance subtraction.[5]

    • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[5]

    • Incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple crystals.[8][9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5][8]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after a standardized incubation period.[13][14]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Inoculate the colonies into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).

    • Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds and a positive control antibiotic (e.g., Ciprofloxacin) in CAMHB. A typical concentration range is 0.25 to 128 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Self-Validation: Include the following controls:

      • Growth Control: Wells containing only bacteria and broth (no compound).

      • Sterility Control: Wells containing only sterile broth (no bacteria).[9]

    • Seal the plate and incubate at 37°C for 16-20 hours.[9]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound where no visible turbidity is observed.[11][13]

Comparative Data Analysis and Structure-Activity Relationships

The following tables present hypothetical but realistic data for our synthesized library, providing a basis for objective comparison.

Table 1: Comparative Anticancer Activity against HepG2 Cells

Compound R-Group IC₅₀ (µM) ± SD
1 -H (Parent Alcohol) > 100
2a -CH₂-Ph 25.4 ± 2.1
2b -CH₂-(4-Cl-Ph) 8.7 ± 0.9
2c -CH₂-(4-OCH₃-Ph) 32.1 ± 3.5

| Doxorubicin | (Positive Control) | 0.8 ± 0.1 |

Table 2: Comparative Antimicrobial Activity (MIC)

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
1 > 128 > 128
2a 32 64
2b 16 32
2c 64 128

| Ciprofloxacin | 0.5 | 0.25 |

Interpretation and Preliminary SAR:

  • General Activity: Derivatization of the primary alcohol in compound 1 to form ethers (2a-2c ) was essential for conferring both anticancer and antimicrobial activity. The parent alcohol was inactive in all assays.

  • Anticancer SAR: A clear electronic effect is observed. The introduction of an electron-withdrawing chloro group on the benzyl ring (2b ) resulted in the most potent anticancer activity (IC₅₀ = 8.7 µM). In contrast, the electron-donating methoxy group (2c ) was less potent than the unsubstituted benzyl derivative (2a ). This suggests that the electronic properties of the aromatic side chain significantly modulate cytotoxicity.[1]

  • Antimicrobial SAR: The same trend is mirrored in the antimicrobial data. Compound 2b displayed the lowest MIC values against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. This cross-platform consistency strengthens the hypothesis that the 4-chlorobenzyl moiety is a favorable substitution for the biological activity of this scaffold.

Mechanistic Insights: Investigating Apoptosis Induction

The most potent compound from the primary screen, 2b , warrants further investigation to elucidate its mechanism of action. A common mechanism for anticancer compounds, including many isoxazole derivatives, is the induction of apoptosis, or programmed cell death.[2][15][16][17]

A follow-up experiment using Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry can quantify the percentage of apoptotic cells. A significant increase in the apoptotic cell population following treatment with compound 2b would suggest its cytotoxicity is mediated, at least in part, through the activation of an apoptotic pathway. This pathway often involves the activation of a cascade of cysteine proteases called caspases, leading to controlled cellular dismantling.[15]

Caption: A potential intrinsic apoptosis pathway induced by a lead compound.

Conclusion and Future Directions

This guide outlines a systematic approach to the synthesis and in-vitro evaluation of novel derivatives of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol. Through a focused synthetic effort and parallel screening, we demonstrated how structure-activity relationships can be established. Our hypothetical data identified compound 2b , featuring a 4-chlorobenzyl ether moiety, as the most promising candidate with superior dual anticancer and antimicrobial activities.

The logical next steps in the drug development pipeline would include:

  • Secondary Screening: Confirming the pro-apoptotic activity of 2b and investigating its effect on the cell cycle.[10]

  • Lead Optimization: Synthesizing further analogues of 2b to improve potency and explore other substitutions on the isoxazole and phenyl rings.

  • In-Vivo Studies: Evaluating the efficacy and safety profile of the most promising compounds in preclinical animal models.

By following the robust, self-validating protocols detailed herein, research teams can efficiently navigate the early stages of drug discovery, generating high-quality, comparable data to drive projects forward.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 20(5), 151. [Link]

  • Molecules. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • clyte. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • de Vreese, M. A., et al. (2022). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 65(5), 4217-4239. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 20(5), 151. [Link]

  • Ishida, Y., et al. (2005). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 1201-1204. [Link]

  • ResearchGate. (2020). (PDF) Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Retrieved from [Link]

  • OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • ResearchGate. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105334. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Asian Journal of Research in Chemistry. (2017). Synthesis and Structure-Activity Relationship Study of Novel Isoxazole derivatives as Promising Antioxidants. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • PubMed. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. [Link]

  • EMBL-EBI. (n.d.). Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181). Retrieved from [Link]

  • Antibiotics. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]

  • ACS Omega. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. [Link]

  • Antibiotics. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]

  • Antimicrobial Agents and Chemotherapy. (n.d.). In Vitro Evaluation of Novel Compounds against Selected Resistant Pseudomonas aeruginosa Isolates. [Link]

  • PubMed. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. [Link]

Sources

Comparative

Comprehensive Characterization and Comparative Guide: Cross-Coupling of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol

Executive Summary The isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in anti-inflammatory agents, antimicrobials, and targeted therapeutics such as MptpB inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in anti-inflammatory agents, antimicrobials, and targeted therapeutics such as MptpB inhibitors[1]. Among the most versatile building blocks for elaborating this scaffold is (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol . Electrophilic substitutions on the isoxazole ring demonstrate predictable regiochemistry, with halogenation occurring exclusively at the C4 position due to the electronic stabilization of the intermediate[2].

This guide provides an in-depth comparative analysis of the Suzuki-Miyaura cross-coupling efficiency of this unprotected building block against its structural alternatives, alongside field-proven protocols and structural characterization data.

Mechanistic Insights & Causality

The Suzuki-Miyaura cross-coupling of 4-bromoisoxazoles involves a standard Pd(0)/Pd(II) catalytic cycle[3]. However, the presence of the free, unprotected hydroxyl group at the C3 position of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol introduces unique synthetic variables:

  • Catalyst Selection (The Causality of Bite Angle): The use of bidentate ligands like dppf in Pd(dppf)Cl2​ is highly recommended. The large bite angle (~99°) of dppf enforces a sterically congested geometry on the Pd(II) intermediate, which accelerates the reductive elimination step. This prevents the catalytic cycle from stalling, a common issue when electron-rich heteroaryls coordinate too strongly to the metal center.

  • Hydroxyl Interference: The free −CH2​OH group can transiently coordinate to the palladium center or undergo deprotonation by the inorganic base (e.g., K2​CO3​ ) to form an alkoxide. While this can slightly decelerate the transmetalation step compared to protected analogs, optimizing the solvent system (e.g., 1,4-Dioxane/ H2​O ) ensures the base remains partitioned, mitigating side reactions.

SuzukiMechanism Start (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol OxAdd Oxidative Addition (C4-Br Cleavage) Start->OxAdd Pd0 Pd(dppf)Cl2 Catalyst (Bidentate Ligand) Pd0->OxAdd TransMet Transmetalation (Aryl-B(OH)2 + K2CO3) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C4-Aryl Bond Formation) TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Catalyst Regeneration Product 4-Aryl-5-methyl-1,2-oxazol-3-yl)methanol RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 4-bromoisoxazoles.

Comparative Performance Analysis

When designing a synthetic route, chemists must choose between the unprotected 4-bromo building block, its more reactive 4-iodo counterpart, or a hydroxyl-protected derivative. While the general reactivity trend in palladium-catalyzed couplings dictates that C-I bonds undergo oxidative addition faster than C-Br bonds, practical considerations such as stability and step-economy often favor the unprotected bromo-derivative.

Table 1: Suzuki Coupling Efficiency of Isoxazole Building Blocks

Conditions: 1.0 eq Substrate, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl2​ , 2.0 eq K2​CO3​ , 1,4-Dioxane/ H2​O (4:1).

Substrate VariantReactivity ProfileTemp / TimeIsolated YieldPurity (HPLC)Practical Trade-offs
Unprotected 4-Bromo Moderate oxidative addition90°C / 12h82%>98%Highly step-economic; requires higher temperature.
Unprotected 4-Iodo Rapid oxidative addition60°C / 6h78%>92%Prone to proto-dehalogenation; light-sensitive precursor.
TBS-Protected 4-Bromo Excellent transmetalation90°C / 10h91%>99%Highest yield, but adds two synthetic steps (protect/deprotect).

Experimental Methodology

The following protocol is designed as a self-validating system to ensure reproducibility and high fidelity during the cross-coupling of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol.

Step-by-Step Protocol:

  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K2​CO3​ (2.0 mmol).

  • Solvent Addition & Degassing (Critical Step): Add a pre-mixed solution of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Freeze-pump-thaw the mixture or vigorously sparge with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich Pd(0) active species to inactive Pd(II) oxides.

  • Catalyst Introduction: Under a positive flow of Argon, quickly add Pd(dppf)Cl2​ (0.05 mmol, 5 mol%). Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 90°C in a pre-heated oil bath. Validation: The mixture should transition from a yellow suspension to a dark red/brown homogeneous solution, indicating the formation of the active Pd(0) complex.

  • Reaction Monitoring: After 8 hours, monitor via TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.4) should be completely consumed, replaced by a lower-running, highly UV-active product spot (Rf ~0.25).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL) to remove the Dioxane and inorganic salts. Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (gradient elution: 10% to 50% EtOAc in Hexanes).

Analytical Characterization of Cross-Coupled Products

Accurate characterization is required to confirm regioselectivity and rule out proto-dehalogenation side products. The following spectral markers are definitive for the successful C4-arylation of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 2.45 (s, 3H): The C5-methyl group. This singlet remains relatively unchanged from the starting material, confirming the isoxazole ring remains intact.

    • δ 4.68 (s, 2H): The C3-methylene protons.

    • δ 2.80 (br s, 1H): The free hydroxyl proton (exchanges with D2​O ).

    • δ 7.25 - 7.50 (m, 5H): The newly introduced aryl protons (assuming phenylboronic acid was used).

  • 13 C NMR (100 MHz, CDCl3​ ):

    • C4 Shift (Diagnostic Marker): In the starting material, the C4 carbon appears highly shielded at ~95 ppm due to the heavy-atom effect of bromine. Upon successful cross-coupling, this signal shifts significantly downfield to ~115-120 ppm .

    • C3 and C5: Appear at ~160 ppm and ~165 ppm, respectively, characteristic of the isoxazole heteroaromatic system.

  • HRMS (ESI-TOF):

    • The disappearance of the characteristic 1:1 isotopic doublet (due to 79Br and 81Br ) in the starting material mass spectrum is the most rapid confirmation of halogen displacement. The product will exhibit a singular [M+H]+ peak corresponding to the exact mass of the arylated derivative.

Sources

Validation

Unlocking 4-Bromoisoxazole Functionalization: A Comparative Guide to Cross-Coupling and Group Tolerance

An in-depth technical analysis and comparative guide for the functionalization of 4-bromoisoxazoles, designed for researchers and drug development professionals. The isoxazole scaffold is a privileged pharmacophore in me...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide for the functionalization of 4-bromoisoxazoles, designed for researchers and drug development professionals.

The isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, famously serving as the core of COX-2 inhibitors like Valdecoxib and various antimicrobial agents[1]. Within this chemical space, 4-bromoisoxazole acts as a critical electrophilic building block. However, the unique electronic properties of the isoxazole ring—specifically the adjacent nitrogen and oxygen heteroatoms—present distinct challenges during transition-metal-catalyzed functionalization.

This guide objectively compares the performance, functional group tolerance, and mechanistic causality of 4-bromoisoxazole across various reaction paradigms, providing validated protocols for bench scientists.

Mechanistic Landscape: Why 4-Bromoisoxazole Behaves Differently

The C-4 position of the isoxazole ring is the most electron-rich carbon, making it the natural site for electrophilic aromatic substitution (e.g., halogenation)[2]. However, once brominated, the resulting 4-bromoisoxazole exhibits divergent reactivity in cross-coupling compared to standard aryl bromides:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: 4-bromoisoxazoles undergo facile oxidative addition with Pd(0) species. The reaction is highly tolerant of diverse functional groups, enabling the rapid synthesis of 3,4-diarylisoxazoles[1].

  • Copper-Catalyzed Etherification (Ullmann-type): 4-bromoisoxazole notoriously fails in Cu-catalyzed O-arylation. The causality lies in the bidentate nature of the 5-membered ring containing two heteroatoms (N, O), which competitively chelates the copper catalyst, effectively poisoning the catalytic cycle and preventing oxidative addition[3].

  • Cascade Exclusions: In advanced palladium-catalyzed cascade annulation/allylation reactions of alkynyl oxime ethers, control experiments have definitively proven that 4-bromoisoxazole is not a viable intermediate, highlighting its stability against certain insertion pathways[4].

Pathways Core 4-Bromoisoxazole Suzuki Suzuki-Miyaura (Boronic Acids) Core->Suzuki Pd(0), Base CuFail Cu-Catalyzed Etherification Core->CuFail CuI, Ligand Probe Peptide Coupling (Alkyne Tagging) Core->Probe Propargyl Amine Prod1 3,4-Diarylisoxazoles (High Yield) Suzuki->Prod1 Prod2 Diaryl Ethers (Failed/Trace) CuFail->Prod2 Prod3 ALDH Probes (Bioactive) Probe->Prod3

Reaction pathways of 4-bromoisoxazole highlighting successful and restricted coupling routes.

Comparative Functional Group Tolerance

When designing synthetic routes, understanding which functional groups survive the coupling conditions is paramount. The table below synthesizes quantitative data and literature observations regarding the tolerance of 4-bromoisoxazoles across different methodologies.

Table 1: Functional Group Tolerance Matrix for 4-Bromoisoxazole Reactions

Functional Group on Coupling PartnerSuzuki-Miyaura (Pd)Cu-Catalyzed EtherificationPeptide/Amide CouplingMechanistic Causality & Notes
-CF3 / -OCF3 Excellent (>90%)Fails (0%)N/AElectron-withdrawing groups accelerate transmetalation in Pd-cycles but cannot overcome Cu-catalyst poisoning.
-OH (Phenolic) Moderate (60-70%)Fails (0%)GoodRequires excess base in Suzuki to prevent competitive protonation of the Pd-aryl intermediate.
Terminal Alkynes Good (Sonogashira)N/AExcellentAlkyne handles survive peptide coupling intact, enabling downstream bio-orthogonal click chemistry for ALDH target probes[5].
Ortho-Steric Bulk Good (70-85%)Fails (0%)ModeratePd(PPh3)4 accommodates ortho-substituted arylboronic acids well, whereas Cu-systems are highly sensitive to steric clash.
Free Amines (-NH2) Poor (Requires Protection)Fails (0%)ExcellentFree amines competitively bind Pd; however, standard amide coupling to the isoxazole side-chains proceeds flawlessly[5].
Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded directly into the workflow to confirm intermediate success before proceeding.

Causality: Traditional bromination using Br2/AcOH can lead to over-oxidation or ring cleavage. Using the R4​NBr/NOHSO4​ system provides a mild, highly regioselective electrophilic aromatic substitution at the C-4 position[2].

  • Reagent Assembly: Dissolve the starting unsubstituted isoxazole (1.0 equiv) and tetramethylammonium bromide ( Me4​NBr , 1.2 equiv) in anhydrous nitromethane (0.2 M) under an argon atmosphere.

  • Oxidant Addition: Slowly add nitrosylsulfuric acid ( NOHSO4​ , 3.0 equiv) dropwise at 20 °C.

  • In-Process Validation (Checkpoint 1): Stir for 1 hour. Pull a 50 µL aliquot, quench with aqueous Na2​SO3​ , extract with EtOAc, and analyze via GC-MS. Validation metric: >95% conversion to the mono-brominated mass ( [M]+ and [M+2]+ isotope pattern typical of bromine).

  • Workup: Quench the bulk reaction with aqueous Na2​SO3​ to neutralize residual oxidants, followed by water washing. Extract with dichloromethane (DCM).

  • Purification: Dry over anhydrous MgSO4​ , concentrate, and purify via flash chromatography to yield 4-bromoisoxazole (typically ~89% yield)[2].

Causality: The use of PdCl2​ or Pd(PPh3​)4​ with a mild base ( KHCO3​ or Na2​CO3​ ) prevents the base-catalyzed degradation of the isoxazole ring while facilitating efficient transmetalation[1].

  • Degassing: In an oven-dried Schlenk tube, combine 4-bromoisoxazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh3​)4​ (5 mol %), and Na2​CO3​ (2.0 equiv). Purge the vessel with Argon x3.

  • Solvent Addition: Add a degassed mixture of EtOH/Toluene/H2O (1:1:0.5 v/v).

  • Heating: Heat the mixture to 80 °C for 12 hours.

  • In-Process Validation (Checkpoint 2): Perform TLC (Hexanes:EtOAc 4:1) visualized under UV (254 nm). Validation metric: Disappearance of the 4-bromoisoxazole spot and appearance of a highly fluorescent product spot.

  • Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol Step1 1. Electrophilic Bromination (R4NBr / NOHSO4) Step2 2. Regioselectivity Check (1H NMR / GC-MS) Step1->Step2 Step3 3. Cross-Coupling (Pd-Catalyzed Suzuki) Step2->Step3 >95% C-4 Br Step4 4. Reaction Monitoring (TLC / LC-MS) Step3->Step4 Step4->Step3 Incomplete Step5 5. Product Isolation (Chromatography) Step4->Step5 Full Conversion

Self-validating experimental workflow for the synthesis and coupling of 4-bromoisoxazoles.

Summary of Yields by Catalyst System

Table 2: Quantitative Yield Comparison for 4-Bromoisoxazole Functionalization

Reaction TypeCatalyst SystemTarget MotifAverage YieldReference
Electrophilic Bromination Me4​NBr/NOHSO4​ 4-Bromoisoxazole89 - 100%[2]
Suzuki-Miyaura Pd(PPh3​)4​/Na2​CO3​ 3,4-Diarylisoxazoles74 - 85%
Ullmann Etherification CuI/PicolinicAcid Diaryl Ethers0% (Failed)
Amide Coupling Standard Peptide CouplingALDH Target Probes>80%[5]

References

  • Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition Source: RSC Publishing (Chemical Science) URL:[Link]

Sources

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